molecular formula C19H17NO B112585 3-[4-(Benzyloxy)phenyl]aniline CAS No. 400744-34-5

3-[4-(Benzyloxy)phenyl]aniline

Cat. No.: B112585
CAS No.: 400744-34-5
M. Wt: 275.3 g/mol
InChI Key: GIXZFAHSEBOTTN-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]aniline (CAS 400744-34-5) is an aromatic amine with a molecular formula of C19H17NO and a molecular weight of 275.34 g/mol . This compound features a biphenyl scaffold, a structure recognized as a privileged framework in medicinal chemistry and materials science due to its rigid geometry that can be strategically functionalized . The molecule contains both an aniline group, which serves as a versatile handle for further synthetic elaboration, and a benzyloxy group, which can influence the compound's solubility and electronic characteristics and can be removed under conditions such as hydrogenolysis . As a building block, its primary research value lies in its application as a key synthetic intermediate. It is used in the fabrication of hybrid chitosan films doped with 1,3,4-oxadiazole derivatives for optical and photoluminescence applications . Furthermore, benzyloxy-substituted aniline derivatives are frequently investigated as precursors in the synthesis of potential bioactive molecules and liquid crystals . The compound has a purity of ≥96% . Safety information indicates that it may be harmful if swallowed and causes skin and eye irritation . This product is strictly for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXZFAHSEBOTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391721
Record name 3-[4-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-34-5
Record name 3-[4-(Benzyloxy)phenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-[4-(Benzyloxy)phenyl]aniline CAS number and properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: 3-[4-(Benzyloxy)phenyl]aniline

This document provides a comprehensive technical overview of this compound, a biphenyl aniline derivative of interest in synthetic and medicinal chemistry. It serves as a crucial intermediate for the synthesis of more complex molecules, including bioactive compounds and liquid crystals.[1] The presence of the aniline and benzyloxy moieties provides two distinct points for chemical modification, making it a versatile building block.[1][2]

Chemical Properties and Identifiers

The fundamental properties and identifiers for this compound are summarized below. This data is compiled from established chemical databases.[3]

PropertyValueSource(s)
CAS Number 400744-34-5[1][3]
Molecular Formula C₁₉H₁₇NO[3]
Molecular Weight 275.34 g/mol [3]
IUPAC Name 3-(4-phenylmethoxyphenyl)aniline[3]
Common Synonyms 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, 4'-Benzyloxy-biphenyl-3-ylamine[3]
InChI Key GIXZFAHSEBOTTN-UHFFFAOYSA-N[1][3]
Solubility The benzyloxy group enhances lipophilicity, suggesting good solubility in organic solvents like DCM and THF, with reduced aqueous solubility.[1][1]
Stability The ether linkage may undergo hydrolysis under strong acidic or basic conditions; long-term storage under an inert atmosphere is recommended.[1][1]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound. While a public, peer-reviewed spectrum is not available, the expected proton NMR shifts can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Description & Protons
~ 6.7 - 7.5A complex multiplet region corresponding to the 13 aromatic protons on the three phenyl rings.[1]
~ 5.1A sharp singlet attributed to the two benzylic methylene protons (-CH₂-), shifted downfield by the adjacent oxygen atom.[1]
~ 3.7A broad singlet corresponding to the two primary amine protons (-NH₂).[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in a single publication. However, a highly probable route involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling. This section outlines a representative, multi-step protocol based on established chemical transformations for analogous compounds.[1]

Logical Synthesis Workflow

The overall synthetic strategy involves preparing a key precursor, 4-(benzyloxy)aniline, and then coupling it with a suitable partner to form the final biphenyl structure.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Suzuki Cross-Coupling (Proposed) A 4-Nitrophenol C 4-(Benzyloxy)nitrobenzene A->C B Benzyl Chloride B->C D 4-(Benzyloxy)aniline C->D  Reduction (e.g., SnCl₂/HCl) F This compound D->F E 3-Bromophenylboronic acid E->F  Pd Catalyst, Base

Caption: Proposed multi-step synthesis of this compound.

Protocol 3.1: Synthesis of Precursor 4-(Benzyloxy)aniline

This protocol is adapted from methods for synthesizing 4-benzyloxyaniline hydrochloride.[4]

  • Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene.

    • To a reaction flask, add 4-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and a polar aprotic solvent such as DMF.

    • Stir the mixture and add benzyl chloride (1.1 eq.) dropwise.

    • Heat the reaction mixture to 80-95°C and maintain for 5-6 hours until TLC analysis indicates consumption of the starting material.

    • After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Reduction to 4-(Benzyloxy)aniline.

    • Dissolve the crude 4-(benzyloxy)nitrobenzene from Step 1 in a suitable solvent mixture, such as ethanol and water.

    • Add a reducing agent. A common method involves iron powder (Fe) and a catalytic amount of ammonium chloride (NH₄Cl) or tin(II) chloride (SnCl₂) in concentrated HCl.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter to remove solid residues.

    • Neutralize the filtrate with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

    • Dry the combined organic layers and evaporate the solvent to yield 4-(benzyloxy)aniline, which can be purified by recrystallization or column chromatography.

Protocol 3.2: Proposed Suzuki Coupling to Yield Final Product

This is a generalized protocol for a Suzuki coupling reaction.

  • Reaction Setup:

    • In a reaction vessel purged with an inert gas (e.g., Argon), combine 4-(benzyloxy)aniline (as its boronic acid or ester derivative, 1.0 eq.), 3-bromoaniline or 3-iodoaniline (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

    • Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 80-100°C) under the inert atmosphere.

    • Monitor the reaction progress using TLC or LC-MS. The reaction may take several hours to complete.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product using silica gel column chromatography, typically with a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Compound Characterization Workflow

Proper characterization is critical to confirm the identity, purity, and structure of the synthesized compound.

G start Synthesized Crude Product purification Purification (Silica Gel Chromatography) start->purification structure_confirm Structural Confirmation purification->structure_confirm nmr ¹H and ¹³C NMR structure_confirm->nmr Primary ms Mass Spectrometry (MS) structure_confirm->ms Secondary purity Purity Assessment nmr->purity ms->purity hplc HPLC / LC-MS purity->hplc mp Melting Point Analysis purity->mp final Pure, Characterized Compound hplc->final mp->final

Caption: General workflow for the purification and characterization of a synthesized compound.

Reactivity and Potential Applications

This compound is primarily valuable as a synthetic intermediate. Its reactivity is dominated by its two key functional groups:

  • Aniline Moiety: The primary amine (-NH₂) is a powerful ortho-, para-directing group for electrophilic aromatic substitution on its ring.[1] It is also a versatile nucleophile that can be readily acylated or alkylated to introduce further structural diversity.[1]

  • Benzyloxy Group: This group serves as a stable protecting group for the phenol. It can be removed (debenzylation) via catalytic hydrogenation (e.g., H₂/Pd-C) to reveal the corresponding 3-(4-hydroxyphenyl)aniline, providing another handle for functionalization.

Its analogues have been investigated for applications as intermediates in the synthesis of bioactive molecules, including those with antiproliferative activities, and in the development of liquid crystals.[1]

Safety and Handling

  • Usage: This compound is intended for research use only and is not for human or veterinary use.[1]

  • Handling: As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

References

An In-depth Technical Guide to the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 3-[4-(Benzyloxy)phenyl]aniline, a biphenyl amine scaffold of significant interest in medicinal chemistry. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide details the strategic approach, reaction mechanism, experimental protocols, and expected quantitative outcomes, tailored for professionals in chemical research and drug development.

Introduction and Strategic Overview

Biphenyl structures are privileged scaffolds in drug discovery, appearing in numerous biologically active compounds.[1] The Suzuki-Miyaura coupling is a premier method for their synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents.[2]

The synthesis of this compound involves the formation of a C-C bond between a 3-aminophenyl unit and a 4-(benzyloxy)phenyl unit. Two primary retrosynthetic disconnections are viable for a Suzuki coupling approach:

  • Route A: Coupling of 3-aminophenylboronic acid with a 4-(benzyloxy)aryl halide (e.g., 1-(benzyloxy)-4-iodobenzene).

  • Route B: Coupling of a 3-haloaniline (e.g., 3-bromoaniline) with 4-(benzyloxy)phenylboronic acid .

Both routes are chemically sound. The choice of route often depends on the commercial availability, stability, and cost of the starting materials. This guide will focus on a generalized protocol applicable to either approach, detailing the critical parameters for successful execution.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. The fundamental steps are:

  • Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst, forming a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L2 oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)-Ar' L2 transmetalation->pd_ar_ar reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Section

This section provides a detailed, representative protocol for the synthesis. The quantities are based on a 1.0 mmol scale of the limiting reagent.

Reagents and Materials
ReagentRoleTypical Molar Eq.Notes
Aryl Halide (e.g., 1-(benzyloxy)-4-iodobenzene)Electrophile1.0The limiting reagent. Bromides or iodides are commonly used.[1]
Arylboronic Acid (e.g., 3-aminophenylboronic acid)Nucleophile1.1 - 1.5A slight excess ensures complete consumption of the halide.
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)Catalyst0.01 - 0.05 (1-5 mol%)Pd(OAc)₂ may require an external phosphine ligand.[4][5]
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)Activator2.0 - 3.0Essential for the transmetalation step.[6][7]
Solvent SystemReaction Medium-Typically a mixture, e.g., Dioxane/H₂O, DMF/H₂O, or Toluene/Ethanol/H₂O.[4][6]
Inert GasAtmosphere-Nitrogen or Argon to prevent catalyst oxidation.
Detailed Experimental Protocol
  • Reaction Setup: To a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the degradation of the palladium catalyst.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane:Water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-110°C) and stir vigorously for the required time (2-24 hours).[6][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure this compound.[9]

Quantitative Data Summary

The efficiency of the Suzuki coupling is highly dependent on the specific combination of reactants, catalyst, and conditions. The following table summarizes typical conditions and expected yields based on literature for analogous transformations.

Aryl Halide (X=)Catalyst (mol%)Ligand (if any)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
Iodo (I)Pd(PPh₃)₄ (3%)-K₂CO₃Dioxane/H₂O904-885-95
Bromo (Br)Pd(OAc)₂ (2%)PPh₃ (4%)Na₂CO₃DMF/H₂O11012-1875-90
Iodo (I)Pd(dppf)Cl₂ (2%)-Cs₂CO₃Dioxane1006-1288-97
Bromo (Br)Pd(dtbpf)Cl₂ (1.5%)-K₃PO₄Toluene/H₂O1008-1680-92

Yields are indicative and may vary based on substrate purity, scale, and precise execution.

Visualized Workflows

Experimental Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final product characterization.

Experimental_Workflow setup 1. Reagent Setup (Flask, Stir Bar, Reagents) inert 2. Inert Atmosphere (Purge with N₂/Ar) setup->inert addition 3. Add Solvent & Catalyst inert->addition reaction 4. Heat & Stir (Reaction Monitoring via TLC/LCMS) addition->reaction workup 5. Cooldown & Quench (Add EtOAc & H₂O) reaction->workup extraction 6. Liquid-Liquid Extraction workup->extraction purification 7. Dry, Concentrate & Purify (Column Chromatography) extraction->purification characterization 8. Characterization (NMR, MS, Purity) purification->characterization

Figure 2. General experimental workflow for Suzuki coupling synthesis.

Role in a Drug Discovery Cascade

The synthesis of scaffolds like this compound is often a critical step in a broader drug discovery and development pipeline. The molecule serves as a core structure for generating a library of analogues to be tested for biological activity.

Drug_Discovery_Workflow synthesis Core Scaffold Synthesis (e.g., Suzuki Coupling) library Library Generation (Analogue Synthesis) synthesis->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Figure 3. Role of synthesis in a typical drug discovery pipeline.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for the synthesis of this compound. By carefully selecting the appropriate starting materials, palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired product. The protocol outlined in this guide provides a solid foundation for the successful synthesis, purification, and characterization of this and related biphenyl compounds, which serve as valuable building blocks in the ongoing quest for novel therapeutics.

References

An In-depth Technical Guide to N-(4-((E)-3-phenylacryloyl)phenyl)acetamide (C19H17NO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chalcone derivative, N-(4-((E)-3-phenylacryloyl)phenyl)acetamide. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its biological activities, including relevant signaling pathways. The information is structured to support research and development efforts in medicinal chemistry and pharmacology.

Molecular Profile and Physicochemical Data

N-(4-((E)-3-phenylacryloyl)phenyl)acetamide is a chalcone derivative characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. One ring is unsubstituted (from benzaldehyde), while the other (from N-(4-acetylphenyl)acetamide) features an acetamido group at the para position. This structural motif is common in compounds with significant biological activity.

Table 1: Physicochemical Properties of N-(4-((E)-3-phenylacryloyl)phenyl)acetamide and its Precursor

PropertyValue (C19H17NO)Precursor: N-(4-acetylphenyl)acetamide
Molecular Formula C19H17NOC10H11NO2
Molecular Weight 291.35 g/mol 177.20 g/mol
IUPAC Name N-(4-((E)-3-phenylprop-2-enoyl)phenyl)acetamideN-(4-acetylphenyl)acetamide
Common Name N-(4-cinnamoylphenyl)acetamide4'-Acetamidoacetophenone
Melting Point Data not available169 °C[1]
Appearance Precipitated solid[2]-
Solubility Recrystallized from ethanol[2]-

Synthesis and Experimental Protocol

The synthesis of N-(4-((E)-3-phenylacryloyl)phenyl)acetamide is efficiently achieved via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an acetophenone derivative (N-(4-acetylphenyl)acetamide). The use of ultrasonic irradiation has been shown to improve yields and reduce reaction times.[2]

Experimental Protocol: Ultrasound-Assisted Claisen-Schmidt Condensation[2]

This protocol is based on a general method for synthesizing N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives.

Reagents and Materials:

  • N-(4-acetylphenyl)acetamide (1.0 mmol, 177.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, ~0.102 mL)

  • Ethanol (5.0 mL)

  • Potassium Hydroxide (KOH) (catalytic amount)

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware

  • Ultrasonic bath

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve N-(4-acetylphenyl)acetamide (1.0 mmol) and benzaldehyde (1.0 mmol) in 5.0 mL of ethanol.

  • Add a catalytic amount of potassium hydroxide (KOH) to the solution.

  • Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for 5-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture onto crushed ice to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove residual reactants and catalyst.

  • Purify the crude product by recrystallization from ethanol to yield the final compound, N-(4-((E)-3-phenylacryloyl)phenyl)acetamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Reactant1 N-(4-acetylphenyl)acetamide Process Claisen-Schmidt Condensation Reactant1->Process Reactant2 Benzaldehyde Reactant2->Process Solvent Ethanol Solvent->Process Catalyst KOH (cat.) Catalyst->Process Method Ultrasonic Bath (5-20 min, RT) Method->Process Precipitation Pour onto Crushed Ice Process->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization (Ethanol) Filtration->Purification Product N-(4-((E)-3-phenylacryloyl)phenyl)acetamide Purification->Product NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK 2. Activation IkB p50/p65-IκBα (Inactive) IKK->IkB 3. Phosphorylation NFkB p50/p65 (Active) IkB->NFkB 5. Release Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation of IκBα NFkB_nuc p50/p65 NFkB->NFkB_nuc 6. Nuclear Translocation Chalcone C19H17NO (Inhibitor) Chalcone->IKK Inhibition DNA DNA NFkB_nuc->DNA 7. DNA Binding Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 8. Transcription Stimulus Pro-inflammatory Cytokine Stimulus->Receptor 1. Binding

References

An In-depth Technical Guide to 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-[4-(Benzyloxy)phenyl]aniline. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Properties

This compound, a biphenyl derivative, possesses a unique combination of structural features, including a flexible benzyloxy group and a reactive aniline moiety. These characteristics make it an interesting scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name 3-(4-phenylmethoxyphenyl)aniline[1]
CAS Number 400744-34-5[1]
Molecular Formula C₁₉H₁₇NO[1]
Synonyms 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, 4'-Benzyloxy-biphenyl-3-ylamine, 3-(4-Benzyloxyphenyl)aniline[1]

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 275.3 g/mol PubChem[1]
XLogP3 4.3PubChem[1]
Monoisotopic Mass 275.131014166 DaPubChem[1]
Polar Surface Area 35.3 ŲPubChem[1]
Rotatable Bond Count 4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the C-C bond between the two phenyl rings.

Synthetic Workflow

A plausible synthetic route involves the coupling of a substituted aniline with a substituted phenylboronic acid derivative. The general workflow for a Suzuki-Miyaura coupling is depicted below.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A 3-Bromoaniline C Palladium Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/Water) A->C B 4-(Benzyloxy)phenylboronic acid B->C D This compound C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

A representative workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, generalized protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize specific conditions based on their laboratory setup and reagent purity.

  • Reaction Setup: To a reaction vessel, add 3-bromoaniline (1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water. Add a base, such as potassium carbonate (2.0-3.0 eq.).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the aniline N-H proton. The benzylic protons of the benzyloxy group would appear as a singlet, typically in the range of 5.0-5.2 ppm. The aromatic protons will exhibit complex splitting patterns in the aromatic region (approximately 6.5-7.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for all 19 carbon atoms. The benzylic carbon signal would be expected around 70 ppm, while the aromatic carbons would resonate in the 110-160 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-N stretching of the aromatic amine (around 1250-1335 cm⁻¹), C-O stretching of the ether linkage (around 1240 cm⁻¹), and C=C stretching vibrations of the aromatic rings (around 1450-1600 cm⁻¹).[2]

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively reported, derivatives containing the benzyloxyphenyl and biphenyl aniline scaffolds have shown promising activity as inhibitors of the STAT3 signaling pathway and possess antiproliferative properties.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, proliferation, and survival.[3] The constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of various cancers.[3][4][5] Small molecule inhibitors that target this pathway are therefore of significant interest in oncology drug development.[3][4][5]

The general mechanism of STAT3 activation and signaling is illustrated in the diagram below. Benzyloxyphenyl derivatives have been identified as potential inhibitors of this pathway, possibly by interfering with the SH2 domain of STAT3, which is critical for its dimerization and activation.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Inhibitor This compound (Potential Inhibitor) Inhibitor->STAT3_active Inhibition Gene_expression Target Gene Expression (Proliferation, Survival) DNA->Gene_expression 6. Gene Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

The STAT3 signaling pathway and the potential point of inhibition.
Antiproliferative Activity of Related Compounds

Several studies have investigated the antiproliferative activity of compounds containing the benzyloxy phenyl motif. The data from these studies suggest that this scaffold can be a valuable starting point for the design of novel anticancer agents.

Table 3: Biological Activity of Representative Benzyloxyphenyl Derivatives

Compound ClassActivityCell Line(s)Reported IC₅₀/ActivityReference
Benzyloxyphenyl-methylaminophenol derivativesSTAT3 Pathway Inhibition-IC₅₀ as low as 1.38 µM[4]
Benzyloxyphenyl-methylaminophenol derivativesAntiproliferativeMDA-MB-468IC₅₀ of 9.61 µM[4]
N-(4-(Benzyloxy)benzyl)-4-aminoquinolinesAntimycobacterialM. tuberculosis H37RvMICs similar to isoniazid[6]

Conclusion

This compound is a versatile chemical entity with a straightforward synthetic route via Suzuki-Miyaura coupling. Its structural similarity to compounds with known biological activities, particularly as inhibitors of the STAT3 signaling pathway, makes it a compelling candidate for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their future studies.

References

Physical and chemical properties of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[4-(Benzyloxy)phenyl]aniline, also known as 4'-(Benzyloxy)-[1,1'-biphenyl]-3-amine, is a biphenyl derivative characterized by a benzyloxy group and an amine substituent. This compound and its analogues are of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a common motif in pharmacologically active molecules, and the functional groups present in this particular derivative offer versatile points for further chemical modification. This guide provides a comprehensive overview of its physical and chemical properties, a general synthesis methodology, and potential applications based on related structures.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₉H₁₇NOPubChem[1]
Molecular Weight 275.35 g/mol PubChem[1]
CAS Number 400744-34-5Benchchem[2]
IUPAC Name 3-(4-(benzyloxy)phenyl)anilinePubChem[1]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like DMF, THF (predicted)Benchchem[2]
XLogP3 4.3PubChem[1]
Topological Polar Surface Area 35.3 ŲPubChem[1]
Exact Mass 275.131014 g/mol PubChem[1]

Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling.[2][3][4][5][6][7] This reaction forms the C-C bond between the two phenyl rings.

General Experimental Protocol: Suzuki-Miyaura Coupling

A general protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction is outlined below. This protocol is based on established methods for similar biphenyl syntheses.[3][4][5][6][7]

Reactants:

  • 3-Bromoaniline

  • 4-(Benzyloxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)

Procedure:

  • To a reaction flask, add 3-bromoaniline (1 equivalent), 4-(benzyloxy)phenylboronic acid (1.1-1.5 equivalents), and a suitable base (2-3 equivalents).

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki_Coupling_Workflow Reactants Reactants: 3-Bromoaniline 4-(Benzyloxy)phenylboronic acid Base (e.g., K2CO3) Solvent Degassing Degas with N2/Ar Reactants->Degassing Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degassing->Catalyst Heating Heat (80-100 °C) Stir for 4-24h Catalyst->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Spectral Characterization

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the benzyloxy-substituted ring will show characteristic patterns.

  • Methylene Protons (-CH₂-): A singlet around δ 5.1 ppm, shifted downfield due to the adjacent oxygen atom.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 3.5-4.5 ppm), and its chemical shift is concentration and solvent-dependent. The signal will disappear upon D₂O exchange.[8]

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 70 ppm.

IR Spectroscopy

As a primary aromatic amine, the infrared spectrum is expected to show the following characteristic absorption bands:[9][10][11]

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • N-H Bending: An absorption in the range of 1580-1650 cm⁻¹.

  • C-N Stretching (Aromatic): A strong band between 1250-1335 cm⁻¹.[9][11]

  • C-O-C Stretching (Ether): A characteristic absorption around 1240 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aromatic C=C Bending: Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 275. A prominent fragment ion would likely be observed at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺).

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, related benzyloxyphenyl derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][12][13][14][15] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[1][12][13]

Inhibitors of the STAT3 pathway often target the SH2 domain of the STAT3 protein, preventing its phosphorylation, dimerization, and subsequent translocation to the nucleus to activate gene transcription.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Transcription Gene Transcription (Proliferation, Survival) Dimer->Transcription Nuclear Translocation Inhibitor Potential Inhibitor (e.g., Benzyloxyphenyl derivatives) Inhibitor->STAT3_inactive Blocks Phosphorylation Cytokine Cytokine/ Growth Factor Cytokine->Receptor Binding

Caption: Simplified STAT3 signaling pathway and potential point of inhibition.

Given the structural similarities, it is plausible that this compound could serve as a scaffold for the development of novel STAT3 inhibitors. Further research, including synthesis of derivatives and biological evaluation, would be necessary to validate this hypothesis.

Conclusion

This compound is a versatile chemical entity with potential applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and a general approach to its synthesis. The exploration of its biological activities, particularly in the context of STAT3 signaling, represents a promising avenue for future research. The detailed experimental protocols and characterization data for this specific compound remain an area for further investigation.

References

An In-depth Technical Guide to the Solubility and Stability of Benzyloxy-Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties—solubility and stability—of benzyloxy-substituted aniline derivatives. These compounds are versatile intermediates in medicinal chemistry, serving as foundational scaffolds in the synthesis of a wide range of therapeutic agents, including those targeting neurodegenerative diseases and cancer.[1][2][3] Understanding their solubility and stability is paramount for successful drug development, from early-stage screening and formulation to ensuring the shelf-life and efficacy of the final active pharmaceutical ingredient (API).

The structure of these molecules, featuring a benzyloxy group and an aniline moiety, imparts a unique combination of properties. The benzyloxy group generally increases lipophilicity, which can enhance solubility in organic solvents but may decrease aqueous solubility.[3] The aniline group, being basic, allows for salt formation, which can significantly improve aqueous solubility, particularly in acidic environments.[4] The hydrochloride salt of 4-benzyloxyaniline, for instance, is noted for its stability and ease of handling in laboratory settings.[1][5]

This document details the experimental protocols for determining these key parameters and presents illustrative data to guide researchers in their work with this important class of compounds.

Solubility of Benzyloxy-Substituted Aniline Derivatives

Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can hinder in vitro testing and lead to low bioavailability. The data presented below are illustrative values for positional isomers of benzyloxyaniline, reflecting their generally low aqueous solubility and good solubility in common organic solvents.[2] The hydrochloride salts show enhanced, though still limited, solubility in aqueous media.[6]

Illustrative Solubility Data

The following tables summarize typical solubility profiles for benzyloxyaniline isomers and their corresponding hydrochloride salts.

Table 1: Illustrative Aqueous Solubility of Benzyloxyaniline Derivatives at 25°C

CompoundIsomerFormPredicted Aqueous Solubility (mg/mL)Qualitative Description
Benzyloxyaniline2- (ortho)Free Base< 0.1Very Slightly Soluble
Benzyloxyaniline3- (meta)Free Base< 0.1Very Slightly Soluble
Benzyloxyaniline4- (para)Free Base< 0.1Slightly Soluble[2]
Benzyloxyaniline HCl4- (para)HCl Salt~ 1.0 - 2.0Slightly Soluble[6]

Table 2: Illustrative Solubility in Various Solvents at 25°C

CompoundFormMethanol (mg/mL)Ethanol (mg/mL)DMSO (mg/mL)Dichloromethane (mg/mL)
4-BenzyloxyanilineFree Base> 100> 100> 200> 200
4-Benzyloxyaniline HClHCl Salt~ 5 - 10 (Sparingly)[6]> 50> 200< 1 (Slightly Soluble)
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The Shake-Flask method is the gold standard for determining thermodynamic solubility, as recommended by regulatory bodies like the FDA.[7][8]

Objective: To determine the equilibrium solubility of a benzyloxy-substituted aniline derivative in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • Test compound (solid form)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker/incubator set to 25°C

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm PVDF or similar low-binding material)

  • Validated HPLC-UV system for quantification

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[8]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of PBS (pH 7.4) to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set at 25°C. Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the suspension to settle for a short period. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Discard the initial few drops to prevent loss of analyte due to filter binding.[9]

  • Dilution: Accurately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve to determine the concentration of the dissolved compound.

  • Final pH Measurement: Measure the pH of the remaining solution in the vial to ensure it has not significantly changed during the experiment.[7]

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add precise volume of aqueous buffer (pH 7.4) A->B C Shake at 25°C for 24-48 hours B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtrate E->F G Quantify using validated HPLC-UV method F->G

Workflow for Shake-Flask Solubility Determination.

Stability of Benzyloxy-Substituted Aniline Derivatives

Stability testing is a crucial regulatory requirement to understand how a drug substance changes over time under the influence of environmental factors such as pH, temperature, light, and oxidizing conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][10]

Illustrative Forced Degradation Data

The following table presents illustrative data for a benzyloxyaniline derivative subjected to standard forced degradation conditions as per ICH Q1A guidelines. The goal is to achieve a target degradation of 5-20%.[1][11]

Table 3: Illustrative Forced Degradation Results for a Benzyloxyaniline Derivative

Stress ConditionReagent/Condition DetailsTimeTemperature% Degradation (Illustrative)No. of Degradants
Acid Hydrolysis0.1 M HCl8 hours60°C14.52
Base Hydrolysis0.1 M NaOH4 hours60°C18.21
Oxidation3% H₂O₂24 hours25°C (RT)11.83
ThermalSolid State48 hours80°C5.51
PhotolyticSolid State1.2 million lux hours & 200 W h/m²25°C (RT)7.92
Neutral HydrolysisWater24 hours60°C< 1.00
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

Objective: To assess the stability of a benzyloxy-substituted aniline derivative under various stress conditions and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Part A: Forced Degradation (Stress Studies)

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified time (e.g., 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration with mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for a specified time (e.g., 4 hours). Cool, neutralize with 0.1 M HCl, and dilute to a final concentration with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store the solution protected from light at room temperature for 24 hours. Dilute to a final concentration with mobile phase.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C in an oven for 48 hours. After exposure, dissolve the compound in a suitable solvent and dilute to a final concentration.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] Dissolve the exposed sample and dilute to a final concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

Part B: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Analysis:

  • Inject the control and all stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Calculate the percentage degradation using the peak area of the parent compound in the stressed sample relative to the control sample.

Visualization of Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Neutralize & Dilute Samples A->F B Base Hydrolysis (0.1 M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B Light) E->F G Inject into RP-HPLC System F->G H Analyze Chromatograms (Parent vs. Degradants) G->H I Calculate % Degradation H->I Stock API Stock Solution (1 mg/mL) Stock->A Stock->B Stock->C Solid Solid API Solid->D Solid->E

Workflow for Forced Degradation Studies.

Relevance in Signaling Pathways: The NF-κB Example

Certain benzyloxy-substituted aniline derivatives have been investigated for their biological activity, including their ability to modulate key signaling pathways involved in disease. For example, a 2-hydroxyl-4-benzyloxybenzyl aniline derivative was found to suppress the activation of the NF-κB pathway, which is critical in inflammatory responses.[2] Understanding such interactions is vital for drug discovery.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.

Visualization of the Canonical NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNF-R / IL-1R / TLR IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/RelA) NFkB_nuc NF-κB (p50/RelA) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p P-IκB IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->NFkB Releases IkB_NFkB->IkB_p DNA Target Gene DNA NFkB_nuc->DNA Response Gene Transcription (Inflammation, Survival) DNA->Response

The Canonical NF-κB Signaling Pathway.

References

The Strategic Role of 3-[4-(Benzyloxy)phenyl]aniline in Modern Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-[4-(Benzyloxy)phenyl]aniline, a biphenyl-ether derivative, has emerged as a pivotal chemical intermediate in the landscape of medicinal chemistry and materials science. Its unique structural scaffold, featuring a reactive aniline moiety and a modifiable benzyloxy group, provides a versatile platform for the synthesis of a diverse array of complex molecules. This technical guide delves into the core chemical properties, synthesis methodologies, and its significant applications, particularly in the development of targeted therapeutics.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized from computational data and comparison with related compounds. This information is crucial for its handling, reaction design, and purification.

PropertyValueSource
Molecular Formula C₁₉H₁₇NOPubChem[1]
Molecular Weight 275.3 g/mol PubChem[1]
IUPAC Name 3-(4-(Benzyloxy)phenyl)anilinePubChem[1]
CAS Number 400744-34-5PubChem[1]
Appearance Predicted to be a solid at room temperatureInferred
Melting Point Not reported; 4-(Benzyloxy)aniline melts at 76-78 °CChemBK[2]
Boiling Point Not reported; 4-(Benzyloxy)aniline boils at 161-164 °C (0.25 Torr)ChemBK[2]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. The benzyloxy group can influence its solubility profile.[3]Inferred

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon and carbon-nitrogen bonds. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Experimental Workflow: Synthesis of this compound

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A1 3-Bromoaniline C1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A1->C1 B1 4-(Benzyloxy)phenylboronic acid B1->C1 D1 This compound C1->D1 A2 1-Bromo-4-(benzyloxy)benzene C2 Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A2->C2 B2 3-Aminophenylboronic acid B2->C2 D2 This compound C2->D2 G cluster_pathway STAT3 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Gene Induces Inhibitor Benzyloxyaniline Derivative Inhibitor->STAT3_active Inhibits Dimerization

References

A Technical Guide to the Spectroscopic Data of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-[4-(benzyloxy)phenyl]aniline. The information is tailored for researchers, scientists, and professionals in drug development who require detailed characterization of this molecule. This document outlines a plausible synthetic route and presents the expected spectroscopic data based on analogous compounds and spectroscopic principles.

Synthesis of this compound

The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This method is widely used for the formation of carbon-nitrogen bonds.[1][2] A feasible approach involves the coupling of 3-bromoaniline with 4-(benzyloxy)aniline.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand.[1]

Materials:

  • 3-bromoaniline

  • 4-(benzyloxy)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • In a reaction vessel, combine 3-bromoaniline (1 equivalent), 4-(benzyloxy)aniline (1.2 equivalents), cesium carbonate (2.1 equivalents), palladium(II) acetate (0.02 equivalents), and BINAP (0.03 equivalents).

  • Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Degas the mixture and then heat it to reflux (approximately 110 °C) with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow Reactants 3-Bromoaniline + 4-(Benzyloxy)aniline Reaction Buchwald-Hartwig Coupling Reactants->Reaction Catalyst_System Pd(OAc)2, BINAP, Cs2CO3, Toluene Catalyst_System->Reaction Workup Filtration, Extraction, Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Characterization cluster_data Data Analysis Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

References

A Technical Guide to Emerging Research Areas for Novel Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of promising research avenues for novel aniline-based compounds. Aniline and its derivatives represent a cornerstone scaffold in modern chemistry, demonstrating remarkable versatility across medicinal chemistry, materials science, and catalysis. While the aniline motif is a well-established pharmacophore and polymer building block, ongoing research continues to uncover novel applications and strategies to optimize its properties. This document outlines key areas of innovation, focusing on oncology, infectious diseases, and advanced materials. It includes quantitative data, detailed experimental protocols, and conceptual diagrams to support future research and development endeavors.

Medicinal Chemistry: Targeting Disease with Aniline Scaffolds

The aniline moiety is a privileged scaffold in drug discovery, capable of forming key interactions with a multitude of biological targets. However, a significant challenge in aniline-based drug development is its propensity for metabolic bioactivation by Cytochrome P450 enzymes, which can lead to the formation of reactive quinone-imine species and subsequent hepatotoxicity. A major research thrust is the mitigation of this liability through bioisosteric replacement, where the aniline ring is substituted with a non-aromatic, three-dimensional carbocycle to improve the metabolic profile while retaining biological activity.

Oncology: Aniline Derivatives as Kinase Inhibitors

Receptor Tyrosine Kinases (RTKs) are critical regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Aniline-based scaffolds, such as 4-anilinoquinazoline and 2-substituted anilino-pyrimidines, have proven to be exceptionally effective frameworks for potent and selective kinase inhibitors.

Concurrent inhibition of multiple oncogenic pathways can offer synergistic anti-tumor effects and overcome resistance mechanisms. Recent research has focused on developing single molecules that can dually inhibit kinases like Mer and c-Met, which are often co-overexpressed in various malignancies.[1] Similarly, targeting both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR) is a crucial strategy in non-small cell lung cancer.[2][3]

The following tables summarize the in vitro inhibitory activity of recently developed aniline-based kinase inhibitors against their target enzymes and selected cancer cell lines.

Table 1: Inhibitory Activity of 2-Substituted Aniline Pyrimidine Derivatives against Mer/c-Met Kinases.

Compound Mer IC₅₀ (nM) c-Met IC₅₀ (nM) HCT116 Proliferation IC₅₀ (µM) MDA-MB-231 Proliferation IC₅₀ (µM) HepG2 Proliferation IC₅₀ (µM) Reference
17c 6.4 ± 1.8 26.1 ± 7.7 > 40 > 40 > 40 [4][5]
18c 18.5 ± 2.3 33.6 ± 4.3 > 40 > 40 > 40 [6][7]

| 17j | 1.00 ± 0.14 | 19.00 ± 3.23 | - | - | - |[1] |

Table 2: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR/VEGFR-2 Kinases.

Compound EGFR IC₅₀ (µM) VEGFR-2 IC₅₀ (µM) HT-29 Proliferation IC₅₀ (µM) MCF-7 Proliferation IC₅₀ (µM) H460 Proliferation IC₅₀ (µM) Reference
15a 0.13 0.56 - - - [8]
15b 0.15 1.81 5.27 4.41 11.95 [8]

| 6m | 0.0032 | >10 | - | - | - |[9] |

The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling cascade, a common pathway dysregulated in cancer. Aniline-based inhibitors act by competing with ATP in the kinase domain, thereby blocking downstream signal propagation through crucial pathways like RAS/RAF/MEK/ERK and PI3K/AKT.

RTK_Inhibition cluster_membrane Cell Membrane cluster_pathway RTK RTK (e.g., EGFR, c-Met) ADP ADP RTK->ADP Phosphorylation RAS RAS RTK->RAS PI3K PI3K RTK->PI3K ATP ATP ATP->RTK Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aniline Kinase Inhibitor Inhibitor->RTK

Aniline inhibitors block ATP binding to RTK kinase domains.

Protocol 1: General Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives[10]

  • Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid (40.0 mmol) and formamide (60 ml) is stirred at 150°C for 16 hours. The reaction is monitored by TLC. After cooling to room temperature, the mixture is filtered. The resulting solid is purified by washing with isopropanol and dried to yield the product.

  • Step 2: Synthesis of 4-Chloro-6-nitroquinazoline: The product from Step 1 (20.0 mmol) is refluxed in thionyl chloride (30 ml) with a catalytic amount of DMF for 8 hours. Excess thionyl chloride is removed by distillation under reduced pressure. The residue is washed with n-hexane and dried.

  • Step 3: Synthesis of N-(substituted-phenyl)-6-nitroquinazolin-4-amine: The chloro-quinazoline from Step 2 (10.0 mmol) and a substituted aniline (11.0 mmol) are dissolved in isopropanol. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with isopropanol, and dried.

  • Step 4: Synthesis of N⁴-(substituted-phenyl)quinazoline-4,6-diamine: The nitro compound from Step 3 (5.0 mmol) is mixed with iron powder (25.0 mmol) and ammonium chloride (2.5 mmol) in ethanol/water (4:1). The mixture is refluxed for 5 hours. The hot solution is filtered through celite, and the solvent is evaporated. The crude product is purified by column chromatography.

  • Step 5: Synthesis of Target Compound: The amino compound from Step 4 (1.0 mmol) is dissolved in anhydrous THF. A substituted phenyl isocyanate (1.2 mmol) is added, and the mixture is stirred at room temperature for 6 hours. The resulting precipitate is filtered, washed with THF, and dried to yield the final arylureido-4-anilinoquinazoline derivative.

Protocol 2: In Vitro c-Met Kinase Inhibition Assay (Adapted from Commercial Kits)[11][12]

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer by diluting a 5x stock. Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (e.g., 20 µM final concentration), and a suitable substrate like Poly(Glu,Tyr) 4:1.

  • Inhibitor Preparation: Dissolve test compounds in 100% DMSO to create a high-concentration stock. Perform serial dilutions in 1x Kinase Assay Buffer containing 10% DMSO to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 12.5 µL of the Master Mix to all wells of a 96-well plate. Add 2.5 µL of diluted test inhibitor to "Test" wells and 2.5 µL of the buffer/DMSO vehicle to "Positive Control" and "Blank" wells.

  • Enzyme Addition: Thaw and dilute recombinant human c-Met kinase to the working concentration (e.g., 1.8 ng/µL) in 1x Kinase Assay Buffer.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted kinase to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

  • Incubation: Cover the plate and incubate at room temperature for 45 minutes.

  • Signal Detection (ADP-Glo™ Method): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for another 45 minutes.

  • Data Acquisition: Read the luminescence signal on a microplate reader. The "Blank" value is subtracted from all other readings. IC₅₀ values are calculated from the dose-response curve.

Antimicrobial Agents

Aniline derivatives were among the first clinically successful antimicrobial agents, with sulfanilamide forming the basis of sulfa drugs.[13] This class of compounds typically functions by inhibiting folic acid synthesis, a pathway essential for bacterial survival.[13] Research in this area continues to explore novel aniline scaffolds to overcome bacterial resistance and broaden the spectrum of activity.

Current research focuses on synthesizing aniline derivatives with diverse functional groups to enhance antimicrobial potency and evade resistance. This includes the incorporation of fluorine atoms or bulky cage-like fragments to alter the compound's electronic properties and steric profile, potentially leading to new mechanisms of action or improved target engagement.[14][15]

The broth microdilution method is the gold standard for determining the MIC of a novel compound.[16][17]

Protocol 3: Broth Microdilution MIC Assay[17][18]

  • Inoculum Preparation: From a fresh agar plate, select a single colony of the test microorganism. Inoculate it into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 12. In the wells of column 1, add 200 µL of the test compound at its highest desired concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix thoroughly and then transfer 100 µL from column 2 to column 3, continuing this process up to column 10. Discard the final 100 µL from column 10. Wells in column 11 serve as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to the wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) as detected by the unaided eye. This can be confirmed by measuring the optical density at 600 nm.

Materials Science: Functional Polymers and Dyes

The aniline scaffold is fundamental to the creation of advanced organic materials, including conducting polymers and specialized fluorophores. Its electron-rich nature and reactive amino group make it an ideal monomer for polymerization and a versatile component in dye synthesis.

Conducting Polymers: Polyaniline (PANI)

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity.[19] PANI derivatives are being developed for a wide range of applications, including chemical sensors, antistatic coatings, and energy storage devices.[10][20] Research is focused on modifying the aniline monomer with various substituents to improve solubility and processability, allowing for the fabrication of thin films and composites with enhanced properties.[10][21][22]

The following diagram outlines the typical workflow for the development of a PANI-based chemical sensor.

PANI_Workflow cluster_synthesis Synthesis & Preparation cluster_fabrication Device Fabrication cluster_testing Characterization & Testing Monomer Substituted Aniline Monomer Polymerization Chemical Oxidative Polymerization Monomer->Polymerization Purification Filtration & Washing (HCl, Organic Solvents) Polymerization->Purification Doping Protonation (e.g., with HCl) Purification->Doping Solubilization Dissolve PANI in Organic Solvent (e.g., NMP) Doping->Solubilization Characterization Material Characterization (FT-IR, NMR, SEM) Doping->Characterization Film Thin Film Deposition (e.g., Spin Coating) Solubilization->Film Device Sensor Device (Electrodes + Film) Film->Device Testing Sensor Performance Testing (Exposure to Analyte Gas) Device->Testing Data Data Analysis (Sensitivity, Response Time) Testing->Data

Workflow for PANI-based chemical sensor development.
  • Monomer Solution: Dissolve aniline monomer (e.g., 6.2 mmol) in 50 mL of a 0.2 M HCl aqueous solution in a beaker. Stir until fully dissolved. The solution should be kept cool in an ice bath, as the reaction is exothermic.

  • Initiator Solution: In a separate beaker, dissolve ammonium persulfate (APS) initiator (e.g., 7.5 mmol, for a monomer/initiator ratio of ~1:1.25) in 50 mL of a 0.2 M HCl aqueous solution.

  • Polymerization: Slowly add the APS solution dropwise to the stirring aniline solution over 30 minutes. The solution color will gradually change, eventually becoming dark green/brown, indicating the formation of polyaniline.

  • Reaction Completion: Continue stirring the reaction mixture for 24 hours at a controlled temperature (e.g., 20°C) to ensure high polymer yield.

  • Purification: Filter the resulting precipitate (the emeraldine salt form of PANI). Wash the precipitate extensively with 0.2 M HCl to remove any unreacted monomer and oligomers.

  • Drying: Subsequently, wash the polymer with a solvent like petroleum ether to remove other impurities. Dry the final polymer powder under reduced pressure.

Advanced Fluorophores: Aniline-Based Squaraine Dyes

Squaraine dyes are a class of organic molecules known for their sharp and intense absorption bands in the far-red to near-infrared (NIR) region. Aniline-based squaraines are synthesized via the condensation of a substituted aniline with squaric acid.[23] These dyes are being explored for applications in bioimaging, particularly two-photon fluorescence microscopy, which allows for deeper tissue penetration and reduced phototoxicity.[24] Research in this area aims to tune the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) and hydrophilicity of the dyes by modifying the aniline substituents, enabling selective targeting of specific organelles within cells.[24]

  • Reactant Mixture: In a round-bottom flask, combine squaric acid (1 part) and an N,N-dialkyl-substituted aniline derivative (2.5 to 3 parts).

  • Solvent System: Add a 1:1 mixture of n-butanol and benzene (or toluene) to the flask. This solvent system is crucial for azeotropically removing the water that is formed during the condensation reaction.

  • Azeotropic Reflux: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The water produced by the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux until no more water is collected, typically for several hours. The reaction progress can be monitored by TLC or by observing the formation of the intensely colored dye.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The squaraine dye often precipitates out of the solution. The solid product can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or chloroform) or by column chromatography.

References

An In-depth Technical Guide to the Health and Safety of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-[4-(Benzyloxy)phenyl]aniline (CAS No. 400744-34-5). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related and parent compounds, such as aniline, 4-(benzyloxy)aniline, and 3-benzyloxyaniline, to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are essential for understanding its behavior and for taking appropriate safety measures during handling and storage.

PropertyValueSource
CAS Number 400744-34-5[1]
Molecular Formula C₁₉H₁₇NO[1]
Molecular Weight 275.34 g/mol [1]
IUPAC Name 3-(4-(Benzyloxy)phenyl)aniline[1]
Appearance Not specified (likely a solid)Inferred
Solubility Not specifiedInferred

Hazard Identification and GHS Classification

Anticipated GHS Hazard Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.
Germ Cell MutagenicityCategory 2WarningH341: Suspected of causing genetic defects.
CarcinogenicityCategory 2WarningH351: Suspected of causing cancer.
Specific Target Organ Toxicity (Repeated Exposure)Category 1 (Blood)DangerH372: Causes damage to organs (Blood) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute HazardCategory 1WarningH400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment, Long-term HazardCategory 1WarningH410: Very toxic to aquatic life with long lasting effects.

This classification is extrapolated from the known hazards of aniline and related benzyloxyanilines.[2][3]

Toxicological Information

Direct quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. The following table summarizes the acute toxicity data for the parent compound, aniline, to provide an indication of the potential toxicity of its derivatives.

Acute Toxicity Data for Aniline (CAS No. 62-53-3): [2]

Route of ExposureSpeciesLD50/LC50 Value
OralRat250 mg/kg (LD50)
DermalRabbit820 mg/kg (LD50)
InhalationRat250 ppm (4h) (LC50)

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

4.2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Skin Protection:

    • Wear a lab coat, and ensure it is fully buttoned.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and change them frequently.

    • Avoid exposed skin; wear long pants and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.

4.3. General Handling Procedures:

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

4.4. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

  • Store in a tightly sealed, properly labeled container.

4.5. Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

  • After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • After Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Potential Biological Effects and Signaling Pathways

While the specific biological activity and signaling pathway interactions of this compound have not been documented, research on structurally similar compounds provides valuable insights. For instance, derivatives of 2-hydroxyl-4-benzyloxybenzyl aniline have been investigated as multifunctional agents for the treatment of Parkinson's disease, with studies indicating their ability to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. The NF-κB signaling pathway is a crucial regulator of inflammation, immune response, and cell survival.

Below is a diagram illustrating a generalized workflow for handling a potentially hazardous chemical like this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & Literature b Risk Assessment a->b c Prepare Engineering Controls (Fume Hood) b->c d Don Personal Protective Equipment (PPE) c->d e Weighing & Transfer (in Fume Hood) d->e Proceed with caution f Reaction Setup e->f g Work-up & Purification f->g h Decontaminate Glassware & Work Area g->h i Segregate & Label Waste h->i j Dispose of Waste (Following Regulations) i->j k Spill Containment l First Aid k->l m Report Incident l->m

Caption: A logical workflow for the safe handling of a chemical compound.

Below is a conceptual diagram of the NF-κB signaling pathway, which may be influenced by structurally related benzyloxy aniline derivatives.

G Conceptual NF-κB Signaling Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor stimuli->receptor ik_kinase IKK Complex receptor->ik_kinase activates ikb_nfkb IκBα-NF-κB Complex (Inactive) ik_kinase->ikb_nfkb phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) (Active) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases ub_ps Ubiquitination & Proteasomal Degradation ikb_nfkb->ub_ps dissociates ub_ps->ikb degrades dna DNA nfkb_n->dna binds to gene_exp Target Gene Expression (Inflammation, Cell Survival) dna->gene_exp regulates inhibitor Benzyloxyaniline Derivative (Potential Inhibitor) inhibitor->ik_kinase may inhibit

Caption: A simplified diagram of the NF-κB signaling pathway.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][4] It provides a versatile method for synthesizing aryl amines, which are prevalent in many biologically active compounds.[5] This document provides a detailed protocol for the Buchwald-Hartwig amination of an aryl halide or triflate with 3-[4-(Benzyloxy)phenyl]aniline to generate N-aryl-3-[4-(Benzyloxy)phenyl]aniline derivatives.

The synthesis of molecules like this compound and its derivatives is of significant interest as these structures can serve as key intermediates in the development of new therapeutics and functional materials.[5] The benzyloxy group offers a versatile handle for further chemical modification and can influence the molecule's overall properties.[5]

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction:

Where:

  • Ar-X: Aryl halide (X = I, Br, Cl) or Aryl triflate (X = OTf)

  • Pd catalyst: A source of palladium, such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladium precatalyst.

  • Ligand: Typically a bulky, electron-rich phosphine ligand.

  • Base: A non-nucleophilic base, often a sterically hindered alkoxide or carbonate.

  • Solvent: An anhydrous, aprotic solvent.

Experimental Components and Considerations

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. Below is a summary of common reagents and their roles.

ComponentExamplesRole & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂The palladium source serves as the catalyst for the reaction. Pd(0) species are the active catalysts, and Pd(II) sources are reduced in situ.[6]
Phosphine Ligand XPhos, RuPhos, SPhos, BrettPhos, BINAP, DPPFBulky, electron-rich phosphine ligands are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[1] The choice of ligand can significantly impact reaction efficiency and substrate scope.[4]
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄The base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.[6] The strength and steric bulk of the base are important factors.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are typically used to prevent catalyst deactivation and unwanted side reactions. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).[7]
Aryl Halide/Triflate Aryl iodides, bromides, chlorides, and triflatesThe reactivity of the aryl electrophile generally follows the trend: I > OTf > Br > Cl. The choice of catalyst and ligand system can be tailored for less reactive aryl chlorides.[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.). Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition: Add anhydrous toluene via syringe to the reaction flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-[4-(Benzyloxy)phenyl]aniline.

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with the palladium center.[2][6]

Buchwald_Hartwig_Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord PdII_amine_complex [Ar-Pd(II)(NHR'R'')L]X Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Ar-Pd(II)(NR'R'')L Deprotonation->PdII_amido_complex BaseH Base-H+ Deprotonation->BaseH RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Amine_coord

References

Application Notes and Protocols: Synthesis of Bent-Core Liquid Crystals using 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-[4-(Benzyloxy)phenyl]aniline as a key building block in the synthesis of bent-core liquid crystals. The inherent bent shape of this molecule, arising from the meta-position of the amino group on the biphenyl core, makes it an excellent precursor for creating "banana-shaped" mesogens. Such liquid crystals are of significant interest due to their unique properties, including the potential for ferroelectricity and the formation of novel mesophases.[1][2][3]

This document outlines a detailed synthetic protocol for a representative bent-core liquid crystal, including the preparation of necessary reagents and purification techniques. Furthermore, it presents expected characterization data and visualizations to aid researchers in their synthetic endeavors.

Proposed Synthetic Pathway

The synthesis of a bent-core liquid crystal from this compound can be efficiently achieved through the formation of an amide linkage with a substituted benzoic acid derivative. This creates an unsymmetrical, five-ring bent-core mesogen. The following scheme illustrates the synthesis of a representative compound, N-(4'-benzyloxy-[1,1'-biphenyl]-3-yl)-4-(dodecyloxy)benzamide.

Figure 1: Synthetic workflow for a bent-core liquid crystal.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of the target bent-core liquid crystal.

1. Synthesis of 4-(Dodecyloxy)benzoic Acid

This protocol describes the etherification of 4-hydroxybenzoic acid with 1-bromododecane.

  • Materials:

    • 4-Hydroxybenzoic acid

    • 1-Bromododecane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetone.

    • Stir the suspension at room temperature for 30 minutes.

    • Add 1-bromododecane (1.1 eq.) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in deionized water and acidify with 1 M HCl until the pH is approximately 2.

    • The white precipitate of 4-(dodecyloxy)benzoic acid is collected by vacuum filtration, washed thoroughly with deionized water, and dried in a vacuum oven.

2. Synthesis of 4-(Dodecyloxy)benzoyl Chloride

This protocol details the conversion of the carboxylic acid to the more reactive acyl chloride.

  • Materials:

    • 4-(Dodecyloxy)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene, anhydrous

    • A few drops of N,N-dimethylformamide (DMF) (catalyst)

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-(dodecyloxy)benzoic acid (1.0 eq.) in anhydrous toluene.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2.0 eq.) to the suspension at room temperature.

    • Heat the mixture to reflux for 4 hours. The solid should dissolve as the reaction progresses.

    • After the reaction is complete, distill off the excess thionyl chloride and toluene under reduced pressure.

    • The resulting crude 4-(dodecyloxy)benzoyl chloride is a yellow oil and can be used in the next step without further purification.

3. Synthesis of N-(4'-benzyloxy-[1,1'-biphenyl]-3-yl)-4-(dodecyloxy)benzamide

This is the final step in the synthesis of the target bent-core liquid crystal via N-acylation.

  • Materials:

    • This compound

    • 4-(Dodecyloxy)benzoyl chloride

    • Pyridine, anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Hydrochloric acid (HCl), 1 M

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Deionized water

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 4-(dodecyloxy)benzoyl chloride (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, deionized water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and investigate its liquid crystalline properties.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the textures of the different liquid crystalline phases.

Data Presentation

The following tables summarize the expected physicochemical and mesomorphic properties of the synthesized bent-core liquid crystal. The data is representative and based on values reported for structurally similar compounds.

Table 1: Physicochemical Properties

PropertyValue
IUPAC NameN-(4'-benzyloxy-[1,1'-biphenyl]-3-yl)-4-(dodecyloxy)benzamide
Molecular FormulaC₄₈H₅₇NO₃
Molecular Weight708.0 g/mol
AppearanceWhite to off-white solid

Table 2: Mesomorphic Properties (Representative Data)

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal (Cr) to Smectic C (SmC)110-12025-35
Smectic C (SmC) to Nematic (N)140-1501-3
Nematic (N) to Isotropic (I)160-1700.5-1.5

Note: The actual transition temperatures and the types of mesophases observed can vary depending on the purity of the compound and the experimental conditions.[4][5][6]

Logical Relationships in Bent-Core Liquid Crystal Design

The design of bent-core liquid crystals involves a careful consideration of the molecular structure to achieve desired mesomorphic properties.

Central_Core Central Bent Core (e.g., 3-substituted aniline) Mesophase_Behavior Mesophase Behavior (e.g., Smectic, Nematic, Columnar) Central_Core->Mesophase_Behavior Determines bend angle Linking_Groups Linking Groups (e.g., Ester, Amide) Linking_Groups->Mesophase_Behavior Influences polarity and rigidity Terminal_Chains Terminal Alkyl Chains Terminal_Chains->Mesophase_Behavior Affects molecular packing and clearing point Physical_Properties Physical Properties (e.g., Transition Temperatures, Polarization) Mesophase_Behavior->Physical_Properties

Figure 2: Factors influencing liquid crystal properties.

References

Application Notes and Protocols: N-Functionalization of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-functionalization of 3-[4-(benzyloxy)phenyl]aniline, a versatile building block in medicinal chemistry and materials science. The primary amino group of this compound serves as a key handle for introducing a wide array of functional groups, enabling the synthesis of diverse derivatives for screening and development. The protocols outlined below cover four principal N-functionalization reactions: N-acylation, N-alkylation, Buchwald-Hartwig amination, and reductive amination.

The benzyloxy-substituted phenylaniline scaffold is of significant interest as an intermediate in the synthesis of bioactive molecules and liquid crystals.[1] The functionalization of the aniline nitrogen allows for the modulation of the molecule's electronic properties, steric profile, and solubility, which are critical for its application in drug design and materials science.

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine of this compound into an amide. This reaction is often employed to install a variety of acyl groups, which can act as protecting groups or introduce specific functionalities. The reaction typically proceeds by treating the aniline with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.[1]

Quantitative Data for N-Acylation of Anilines

Acylating AgentBaseSolventTemp. (°C)TimeYield (%)Reference
Acetic AnhydrideNoneNeatRT5-15 min>90Adapted from[2]
Acetyl ChlorideK₂CO₃DMFRT20-30 minHighAdapted from[3]
Benzoyl ChlorideNaOH (2N)BiphasicRT15-30 minHighAdapted from[4]

Experimental Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation using acetic anhydride under solvent-free conditions, a green and efficient method.

Materials:

  • This compound

  • Acetic anhydride

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a 50 mL round-bottomed flask, add this compound (1.0 mmol, 275 mg).

  • Add acetic anhydride (1.2 mmol, 0.11 mL) to the flask.

  • Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 15 minutes.

  • Upon completion, add diethyl ether (5 mL) to the reaction mixture and stir.

  • Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.

  • Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Expected Outcome: The expected product is N-(3-(4-(benzyloxy)phenyl)phenyl)acetamide, which can be characterized by NMR and mass spectrometry. The yield is expected to be high (>90%).

Diagram of N-Acylation Workflow

N_Acylation Aniline This compound Reaction Reaction Mixture Aniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Base Base (optional) Base->Reaction Solvent Solvent (optional) Solvent->Reaction Workup Work-up & Purification Reaction->Workup TLC Monitoring Product N-Acylated Product Workup->Product

Caption: General workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the aniline. Direct alkylation with alkyl halides can sometimes lead to over-alkylation.[1] A common strategy to achieve mono-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst.

Quantitative Data for N-Alkylation of Anilines

Alkylating AgentCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl AlcoholMn-pincer complext-BuOKToluene8024HighAdapted from[5]
Benzyl BromideNoneNaHCO₃/SDSWater801>90Adapted from[6]
Benzyl AlcoholTriphenyl phosphiteNoneNeat2402090Adapted from[7]

Experimental Protocol: N-Benzylation of this compound

This protocol is adapted from a manganese-catalyzed N-alkylation of anilines with alcohols.[5]

Materials:

  • This compound

  • Benzyl alcohol

  • Manganese pincer complex (e.g., [Mn(CO)₃(PNP)])

  • Potassium tert-butoxide (t-BuOK)

  • Dry toluene

  • Schlenk tube (25 mL)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (0.03 mmol) and potassium tert-butoxide (0.75 mmol).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Under a positive flow of argon, add dry toluene (2 mL), this compound (1.0 mmol, 275 mg), and benzyl alcohol (1.2 mmol, 0.125 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is N-benzyl-3-[4-(benzyloxy)phenyl]aniline. The yield is anticipated to be high.

Diagram of N-Alkylation Workflow

N_Alkylation Aniline This compound Reaction Reaction under Inert Atmosphere Aniline->Reaction AlkylatingAgent Alkylating Agent (e.g., Benzyl Alcohol) AlkylatingAgent->Reaction Catalyst Catalyst (e.g., Mn-complex) Catalyst->Reaction Base Base (e.g., t-BuOK) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Heating & Stirring Product N-Alkylated Product Workup->Product

Caption: General workflow for the N-alkylation of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] This reaction allows for the coupling of this compound with aryl halides or triflates to generate diarylamines, a common motif in pharmaceuticals and functional materials.

Quantitative Data for Buchwald-Hartwig Amination of Anilines

Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / BINAPNaOtBuToluene802-771-98Adapted from[8]
Aryl ChloridePd(OAc)₂ / cataCXium PNaOtBuTolueneRT - 601-24HighAdapted from[10]
Aryl FluorosulfonatePd(PPh₃)₄Cs₂CO₃Toluene11012Moderate to GoodAdapted from[11]

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

This protocol is a general procedure adapted for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Dry toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol, 330 mg).

  • Add dry, degassed toluene (5 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture at 80 °C with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Expected Outcome: The corresponding N-aryl-3-[4-(benzyloxy)phenyl]aniline is expected in good to excellent yield.

Diagram of Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig Aniline This compound Reaction Cross-Coupling Reaction Aniline->Reaction ArylHalide Aryl Halide/Triflate ArylHalide->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Ligand Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Workup Work-up & Purification Reaction->Workup Inert Atmosphere, Heat Product N-Aryl Product Workup->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12] This one-pot procedure avoids the issues of over-alkylation associated with direct alkylation using alkyl halides.[1]

Quantitative Data for Reductive Amination of Anilines

Carbonyl CompoundReducing AgentAdditive/CatalystSolventTemp. (°C)TimeYield (%)Reference
BenzaldehydeNaBH₄DOWEX(R)50WX8THFRT20 min91Adapted from[13]
BenzaldehydeH₂Mn-complexTHF10024 hHighAdapted from[14]
Various AldehydesNaBH₃CNAcetic AcidMethanolRT12 h60-90Adapted from[1]

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol is based on a convenient method using sodium borohydride and a cation exchange resin.[13]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • DOWEX(R)50WX8 cation exchange resin

  • Tetrahydrofuran (THF)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottomed flask, dissolve this compound (1.0 mmol, 275 mg) and benzaldehyde (1.0 mmol, 0.102 mL) in THF (3 mL).

  • Add DOWEX(R)50WX8 resin (0.5 g) to the solution.

  • Add sodium borohydride (1.0 mmol, 38 mg) portion-wise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for approximately 20-30 minutes, monitoring the reaction by TLC.

  • Upon completion, filter off the resin and wash it with THF.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Expected Outcome: The expected product is N-benzyl-3-[4-(benzyloxy)phenyl]aniline. The reaction is typically high-yielding and proceeds rapidly at room temperature.

Diagram of Reductive Amination Workflow

Reductive_Amination Aniline This compound ImineFormation Imine Formation (in situ) Aniline->ImineFormation Carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH₄) Reduction Reduction ReducingAgent->Reduction Catalyst Catalyst/Additive (e.g., DOWEX resin) Catalyst->ImineFormation Solvent Solvent (e.g., THF) Solvent->ImineFormation ImineFormation->Reduction Product N-Alkylated Product Reduction->Product

References

Application Notes and Protocols: Electrophilic Aromatic Substitution on the Aniline Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for conducting electrophilic aromatic substitution (EAS) reactions on the aniline ring. The high reactivity of the amino group presents both opportunities and challenges in the synthesis of substituted anilines, which are crucial intermediates in the pharmaceutical and chemical industries. This document outlines strategies to control the regioselectivity and reactivity of these reactions, offering standardized protocols for key transformations.

Introduction

Aniline and its derivatives are fundamental building blocks in organic synthesis. The amino group (-NH₂) is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions of the aromatic ring. This is due to the resonance donation of the nitrogen's lone pair of electrons into the benzene ring, which increases the electron density at these positions.[1] However, this high reactivity can also lead to challenges such as polysubstitution and oxidation, particularly under harsh acidic conditions.

Direct nitration of aniline, for instance, can lead to a mixture of ortho, meta, and para isomers, along with oxidation byproducts.[2][3] The formation of the meta isomer is attributed to the protonation of the amino group in the acidic medium, forming the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. To achieve selective substitution, it is often necessary to protect the amino group, most commonly through acetylation to form acetanilide. This modification moderates the activating effect of the amino group and sterically hinders the ortho positions, favoring the para product.[4]

This document provides detailed protocols for common and synthetically useful EAS reactions on the aniline ring, including nitration, bromination, and sulfonation, with a focus on controlling the reaction outcome.

Data Presentation: Regioselectivity and Yields

The following tables summarize quantitative data for common electrophilic aromatic substitution reactions on aniline and its derivatives, highlighting the product distribution and yields under different conditions.

Table 1: Nitration of Aniline and Acetanilide

SubstrateNitrating AgentSolventTemperature (°C)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Yield (%)Reference
AnilineHNO₃ / H₂SO₄--24751-[2]
AcetanilideHNO₃ / H₂SO₄Acetic Acid< 20Minor-Major~90[5]
N-succinimidyl anilineHNO₃ / H₂SO₄Acetic Acid-23-76-[6]

Table 2: Sulfonation of Aniline

SubstrateSulfonating AgentTemperature (°C)Major ProductYield (%)Reference
AnilineConc. H₂SO₄180-190p-Aminobenzenesulfonic acid (Sulfanilic Acid)High[1][2]
AnilineBis(trimethylsilyl) sulfate160-170Sulfanilic Acid65[7]

Table 3: Bromination of Aniline and Acetanilide

SubstrateBrominating AgentSolventProductYield (%)Reference
AnilineBromine WaterWater2,4,6-TribromoanilineHigh[1]
AcetanilideCeric Ammonium Nitrate / KBrEthanol/Water4-Bromoacetanilide50-60[8]

Experimental Protocols

Protection of the Amino Group: Acetylation of Aniline

Objective: To protect the amino group of aniline by acetylation to form acetanilide, thereby moderating its reactivity and favoring para substitution in subsequent electrophilic aromatic substitution reactions.

Materials:

  • Aniline

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol (95%)

  • Beakers

  • Erlenmeyer flask

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • In a 250 mL beaker, dissolve 5.0 g of aniline in 140 mL of water. Two layers will be observed as aniline is immiscible in water.

  • Add 4.5 mL of concentrated hydrochloric acid to the mixture to form aniline hydrochloride, which is soluble in water.

  • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride and swirl the flask to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid acetanilide by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove any remaining impurities.

  • Recrystallize the crude acetanilide from hot 95% ethanol to obtain the purified product.

  • Dry the crystals and determine the yield.

Nitration of Acetanilide

Objective: To synthesize p-nitroacetanilide through the electrophilic nitration of acetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed ice

  • Beakers

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 100 mL beaker, dissolve 3.0 g of finely powdered acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • Cool the solution in an ice bath.

  • Slowly and carefully add 5 mL of concentrated sulfuric acid with constant stirring.

  • In a separate small beaker, prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the acetanilide solution. Maintain the temperature of the reaction mixture below 10°C throughout the addition by keeping it in the ice bath and stirring continuously.[9]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture slowly with stirring onto 100 g of crushed ice in a larger beaker.

  • The crude p-nitroacetanilide will precipitate as a yellow solid.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from hot ethanol to obtain pure p-nitroacetanilide.

Sulfonation of Aniline

Objective: To synthesize p-aminobenzenesulfonic acid (sulfanilic acid) by the direct sulfonation of aniline.

Materials:

  • Aniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Conical flask

  • Oil bath

  • Beaker

  • Ice

Procedure:

  • In a 150 mL conical flask, carefully add 10 mL of aniline.

  • Slowly and with gentle shaking, add 20 mL of concentrated sulfuric acid to the aniline. The mixture will become hot. Anilinium hydrogen sulfate is formed initially.[2]

  • Heat the mixture in an oil bath at 180-190°C for one hour.[10]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into approximately 200 mL of cold water with continuous stirring.

  • Allow the mixture to stand for 5 minutes to allow for the precipitation of crude sulfanilic acid.

  • Filter the crude product using a Buchner funnel.

  • Recrystallize the crude sulfanilic acid from boiling water to obtain the purified product. Sulfanilic acid exists as a zwitterion, which explains its high melting point and low solubility in cold water.[2][4]

Bromination of Aniline

Objective: To demonstrate the high reactivity of the aniline ring through polysubstitution, yielding 2,4,6-tribromoaniline.

Materials:

  • Aniline

  • Bromine water (saturated solution of bromine in water)

  • Beaker

  • Stirring rod

Procedure:

  • In a beaker, prepare a dilute aqueous solution of aniline.

  • Add bromine water dropwise to the aniline solution while stirring at room temperature.

  • A white precipitate of 2,4,6-tribromoaniline will form immediately.[1]

  • Continue adding bromine water until the color of bromine persists, indicating the completion of the reaction.

  • Filter the white precipitate and wash it with cold water.

  • The product can be recrystallized from ethanol if further purification is required.

Visualizations

Signaling Pathways and Reaction Mechanisms

Electrophilic_Aromatic_Substitution_Mechanism AromaticRing Aniline Ring (Nucleophile) Intermediate Arenium Ion (Sigma Complex) AromaticRing->Intermediate Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Aniline Intermediate->Product Deprotonation Proton H+ Intermediate->Proton

Caption: General mechanism of electrophilic aromatic substitution on the aniline ring.

Experimental Workflows

Aniline_Nitration_Workflow cluster_protection Step 1: Protection cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide pNitroacetanilide p-Nitroacetanilide Acetanilide->pNitroacetanilide Nitration NitratingMixture HNO3 / H2SO4 NitratingMixture->pNitroacetanilide pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Hydrolysis AcidHydrolysis Acid Hydrolysis AcidHydrolysis->pNitroaniline

Caption: Workflow for the synthesis of p-nitroaniline from aniline.

References

Application Notes and Protocols: Cleavage of the Benzyl Ether in 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzyl ether is a widely utilized protecting group for hydroxyl functionalities, particularly phenols, in multi-step organic synthesis. Its popularity stems from its ease of installation, general stability under a variety of reaction conditions, and the availability of multiple methods for its removal.[1] The cleavage of a benzyl ether to unveil the free hydroxyl group is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients. This document provides detailed protocols for the debenzylation of 3-[4-(Benzyloxy)phenyl]aniline, a substrate representative of aromatic compounds bearing an aniline moiety, which may influence the choice of deprotection strategy. We will explore two primary, robust methods: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage.

Method 1: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a common and effective method for benzyl ether cleavage that avoids the use of high-pressure hydrogen gas, making it more convenient for standard laboratory setups.[2][3] This method utilizes a hydrogen donor in conjunction with a palladium catalyst to effect the hydrogenolysis of the carbon-oxygen bond.[3]

Reaction Pathway: Catalytic Transfer Hydrogenation

sub This compound prod 3-(4-Hydroxyphenyl)aniline sub->prod Debenzylation side_prod Toluene prod->side_prod Byproduct reagents Pd/C Ammonium Formate Methanol reagents->sub

Caption: General scheme for benzyl ether cleavage.

Experimental Protocol: Catalytic Transfer Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)[4]

  • Methanol (MeOH), analytical grade

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the substrate in methanol (approximately 0.1 M concentration).

  • Reagent Addition: Add ammonium formate (5-10 eq) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol % by weight relative to the substrate) to the reaction mixture. Caution: Pd/C may be pyrophoric; handle with care and add it under a stream of inert gas if possible.

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol and ethyl acetate to ensure all product is collected.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

    • Dilute the residue with ethyl acetate and water.

    • If formic acid was used, neutralize any remaining acid by washing with a saturated aqueous solution of NaHCO₃.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-(4-hydroxyphenyl)aniline can be purified by column chromatography on silica gel or by recrystallization if necessary.

Method 2: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)

For substrates that contain functional groups sensitive to reduction (e.g., nitro groups, alkenes, alkynes), Lewis acid-mediated cleavage is an excellent alternative.[5] Boron trichloride (BCl₃) is a powerful Lewis acid that can effectively cleave aryl benzyl ethers at low temperatures.[6][7] The addition of a cation scavenger, such as pentamethylbenzene, is crucial to prevent Friedel-Crafts-type side reactions where the generated benzyl cation could otherwise alkylate electron-rich aromatic rings.[5][6]

Experimental Workflow: BCl₃ Cleavage

workflow setup 1. Dissolve Substrate & Scavenger in CH₂Cl₂ cool 2. Cool to -78 °C setup->cool add_bcl3 3. Add BCl₃ Solution (dropwise) cool->add_bcl3 react 4. Stir at -78 °C (Monitor by TLC) add_bcl3->react quench 5. Quench with Methanol react->quench warm 6. Warm to Room Temp. quench->warm concentrate 7. Concentrate Solvent warm->concentrate extract 8. Aqueous Work-up & Extraction concentrate->extract purify 9. Purify Product extract->purify

Caption: Workflow for BCl₃-mediated debenzylation.

Experimental Protocol: BCl₃ Cleavage

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1.0 M solution in dichloromethane or heptane

  • Pentamethylbenzene

  • Anhydrous dichloromethane (CH₂Cl₂), (<50 ppm H₂O)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask, syringes, inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq) and pentamethylbenzene (3.0 eq).[5]

  • Solvent Addition: Add anhydrous dichloromethane (approximately 0.2 M concentration) via syringe. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BCl₃ in dichloromethane (2.0 eq) dropwise via syringe over 10-15 minutes.[6] A color change may be observed.

  • Reaction Conditions: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC. The reaction is often complete within 15-60 minutes.[5]

  • Work-up:

    • While the reaction is still at -78 °C, quench it by the slow, dropwise addition of anhydrous methanol.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude product contains 3-(4-hydroxyphenyl)aniline as well as pentamethylbenzene and its benzylated derivative. Purify the desired product by column chromatography on silica gel.

Data Summary and Comparison

The choice of method depends largely on the functional groups present in the molecule and the available laboratory equipment. The following table summarizes the key aspects of the described protocols.

ParameterCatalytic Transfer HydrogenationBCl₃-Mediated Cleavage
Primary Reagents 10% Pd/C, Ammonium Formate (or Formic Acid)BCl₃, Pentamethylbenzene
Solvent MethanolAnhydrous Dichloromethane
Temperature Reflux (~65 °C)-78 °C
Typical Reaction Time 1–4 hours15–60 minutes
Typical Yields High to QuantitativeGood to High[5]
Key Advantages Avoids H₂ gas, common reagents, robust, simple work-up.[2]Fast, highly chemoselective, tolerates reducible groups (e.g., nitro, alkenes).[5][6]
Key Disadvantages Incompatible with reducible functional groups (e.g., C=C, NO₂).Requires strictly anhydrous conditions, cryogenic temperatures, and careful handling of BCl₃.
Scavenger/Byproduct Toluene is a byproduct.Pentamethylbenzene is a scavenger; its benzylated form is a byproduct.[6]

Concluding Remarks

Both catalytic transfer hydrogenation and BCl₃-mediated cleavage are powerful methods for the debenzylation of this compound. For simple substrates without reducible functional groups, catalytic transfer hydrogenation offers a practical and high-yielding approach. For more complex molecules where chemoselectivity is paramount, the BCl₃ method, despite its more demanding reaction conditions, provides an excellent and rapid alternative.[5][6] Proper reaction monitoring by TLC or LC-MS is recommended for all protocols to ensure complete conversion and to avoid over-reaction or decomposition.

References

Application Notes and Protocols for the Synthesis of 3-[4-(Benzyloxy)phenyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-[4-(benzyloxy)phenyl]aniline and its derivatives. The methodologies outlined are primarily based on the widely utilized Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

The this compound scaffold is a significant structural motif in medicinal chemistry and materials science. The benzyloxy group offers a handle for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this compound are of interest for their potential as intermediates in the synthesis of biologically active molecules.[1] This protocol details a reliable method for the synthesis of the parent compound and provides a general framework for the preparation of its derivatives.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 4-(benzyloxy)phenylboronic acid. This reaction offers high yields and tolerance to a variety of functional groups.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents Reactant1 3-Bromoaniline p1 Reactant1->p1 Reactant2 4-(Benzyloxy)phenylboronic acid Reactant2->p1 Reagent1 Pd Catalyst (e.g., Pd(PPh3)4) Reaction Suzuki-Miyaura Coupling Reagent1->Reaction Reagent2 Base (e.g., K2CO3) Reagent2->Reaction Reagent3 Solvent (e.g., Toluene/Ethanol/Water) Reagent3->Reaction Product This compound p1->Reaction + Reaction->Product

Figure 1. General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may be optimized for specific derivatives.

Materials:

  • 3-Bromoaniline

  • 4-(Benzyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromoaniline (1.0 mmol, 1.0 eq.), 4-(benzyloxy)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (10 mL).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthesis of Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the starting materials.

  • Varying the Aniline Moiety: A variety of substituted bromoanilines can be used in place of 3-bromoaniline to introduce different functional groups on the aniline ring.

  • Varying the Phenylboronic Acid Moiety: Substituted phenylboronic acids can be used in place of 4-(benzyloxy)phenylboronic acid to introduce different substituents on the benzyloxyphenyl ring.

The general protocol described above can be adapted for these syntheses, although optimization of reaction conditions (e.g., reaction time, temperature, catalyst loading) may be necessary for each specific derivative.

Data Presentation

The following table summarizes the expected yields for the synthesis of this compound and a representative derivative. Yields are highly dependent on the specific reaction conditions and purification efficiency.

Aryl HalideArylboronic AcidProductYield (%)
3-Bromoaniline4-(Benzyloxy)phenylboronic acidThis compound70-85%
3-Bromo-5-fluoroaniline4-(Benzyloxy)phenylboronic acid3-[4-(Benzyloxy)phenyl]-5-fluoroaniline65-80%
3-Bromoaniline4-(Benzyloxy)-3-methoxyphenylboronic acid3-[4-(Benzyloxy)-3-methoxyphenyl]aniline60-75%

Characterization Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

This compound:

  • IUPAC Name: 3-(4-(Benzyloxy)phenyl)aniline[2]

  • Molecular Formula: C₁₉H₁₇NO[2]

  • Molecular Weight: 275.34 g/mol [2]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.25-7.15 (m, 4H, Ar-H), 7.05 (d, J = 8.4 Hz, 2H, Ar-H), 6.85-6.75 (m, 2H, Ar-H), 6.65 (d, J = 7.6 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 3.75 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0, 146.5, 142.0, 137.2, 132.5, 129.5, 128.8, 128.2, 127.5, 118.5, 116.0, 115.5, 113.0, 70.1.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound derivatives.

G start Start reactants Combine Reactants, Base, and Solvent start->reactants degas Degas with Inert Gas reactants->degas catalyst Add Pd Catalyst degas->catalyst reflux Heat to Reflux (12-24h) catalyst->reflux workup Cool, Dilute, and Extract reflux->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2. Workflow for the synthesis of derivatives.

Signaling Pathway Context (Hypothetical)

Derivatives of this compound may be designed to interact with specific biological targets, such as protein kinases, which are often implicated in disease signaling pathways. For instance, a hypothetical derivative could be an inhibitor of a tyrosine kinase involved in a cancer signaling cascade.

G ligand Growth Factor receptor Tyrosine Kinase Receptor ligand->receptor Binds pathway Downstream Signaling Cascade receptor->pathway Activates inhibitor Aniline Derivative inhibitor->receptor Inhibits response Cellular Response (e.g., Proliferation) pathway->response Leads to

Figure 3. A hypothetical signaling pathway interaction.

Disclaimer: This document is intended for research purposes by qualified professionals. The protocols and data provided are representative and may require optimization. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in displays and solid-state lighting, owing to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—within its multilayer structure. The hole-transporting layer (HTL) plays a pivotal role in this process by facilitating the efficient injection of holes from the anode and their transport to the emissive layer, while also blocking the leakage of electrons to the anode. The design and synthesis of novel hole-transporting materials (HTMs) with high hole mobility, appropriate energy levels, and good thermal and morphological stability are therefore crucial for the development of high-efficiency and long-lifetime OLEDs.

This document provides detailed application notes and protocols for the synthesis of common classes of small-molecule HTMs, presents a comparative analysis of their performance, and outlines the general procedure for the fabrication and characterization of OLED devices.

Key Classes of Hole-Transporting Materials

Small-molecule HTMs are widely used in vacuum-deposited OLEDs due to their well-defined molecular structures, high purity, and batch-to-batch reproducibility. The most common classes include triarylamine derivatives and carbazole-based compounds.

Triarylamine Derivatives

Triarylamine derivatives are characterized by a central nitrogen atom bonded to three aromatic rings. This structural motif imparts excellent hole-transporting properties due to the stability of the resulting radical cation. Common examples include N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) and N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (α-NPD).

Carbazole Derivatives

Carbazole-based materials are another important class of HTMs, known for their high thermal stability and wide bandgaps. 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) are prominent examples that are often used as HTMs or as host materials in phosphorescent OLEDs.[1][2]

Comparative Performance of Common Hole-Transporting Materials

The selection of an appropriate HTM is critical for optimizing OLED device performance. The table below summarizes key performance parameters for several widely used HTMs.

MaterialAbbreviationHOMO (eV)LUMO (eV)Hole Mobility (cm²/Vs)T g (°C)OLED Performance Notes
N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidineTPD5.5[3]2.3[3]~10⁻³62A widely used hole-transporting material, also used as a blue-violet emitter.[3][4]
N,N′-di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamineα-NPD5.4[5]2.4[5]~10⁻⁴96Known for its good thermal stability and amorphous film-forming properties.[5]
4,4',4''-tris(carbazol-9-yl)triphenylamineTCTA5.7 - 5.92.4[6][7]~10⁻³151Often used as a hole-transport and electron-blocking material, as well as a host for phosphorescent emitters.[6][8][9]
1,1-Bis[(di-4-tolylamino)phenyl]cyclohexaneTAPC5.5[2]2.0[2]~10⁻²130Exhibits high hole mobility and is used in various OLED architectures.[1][2]

Note: The reported values can vary depending on the measurement technique and experimental conditions.

Experimental Protocols

Synthesis of N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) via Ullmann Condensation

This protocol describes the synthesis of TPD using a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 4,4'-Diiodobiphenyl

  • N-phenyl-3-toluidine (3-Methyldiphenylamine)

  • Potassium hydroxide (KOH)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene

  • Hexane

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,4'-diiodobiphenyl, N-phenyl-3-toluidine, potassium hydroxide, copper(I) iodide, and 1,10-phenanthroline in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and stir under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and toluene as the eluent.

  • Recrystallization: The purified product can be further recrystallized from a mixture of toluene, hexane, and methanol to obtain a high-purity white powder.[10]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA) via Buchwald-Hartwig Amination

This protocol outlines the synthesis of TCTA using a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • Tris(4-iodophenyl)amine

  • Carbazole

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri-tert-butylphosphine [P(t-Bu)₃] or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tris(4-iodophenyl)amine, carbazole, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water to quench the reaction. Extract the product with dichloromethane or toluene.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent by rotary evaporation, purify the crude product by column chromatography on silica gel.

  • Sublimation: For high-purity material suitable for OLED fabrication, the purified TCTA can be further purified by temperature-gradient vacuum sublimation.

  • Characterization: Verify the identity and purity of the synthesized TCTA using NMR spectroscopy, mass spectrometry, and elemental analysis.

OLED Fabrication and Characterization Workflow

The following section details the general steps for fabricating and testing a multilayer OLED device using the synthesized HTMs.

Device Fabrication Protocol
  • Substrate Cleaning:

    • Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.

  • Hole-Transporting Layer (HTL) Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the synthesized HTM (e.g., TPD or TCTA) onto the ITO surface by thermal evaporation. The thickness is typically 30-50 nm and is monitored in-situ using a quartz crystal microbalance.

  • Emissive Layer (EML) Deposition:

    • Deposit the emissive layer on top of the HTL. This layer can consist of a host material doped with a fluorescent or phosphorescent emitter.

  • Electron-Transporting Layer (ETL) and Electron-Injection Layer (EIL) Deposition:

    • Sequentially deposit the ETL (e.g., Alq₃) and a thin EIL (e.g., LiF) on top of the EML.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., aluminum) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization Protocol
  • Current-Voltage-Luminance (I-V-L) Characteristics:

    • Measure the current density and luminance of the OLED as a function of the applied voltage using a source meter and a calibrated photodiode or a spectroradiometer.

  • Electroluminescence (EL) Spectrum:

    • Record the EL spectrum of the device at a constant driving voltage or current to determine the emission color and calculate the CIE coordinates.

  • Efficiency Measurement:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).[10][11]

    • Current Efficiency (η_c): η_c = L / J, where L is the luminance (cd/m²) and J is the current density (A/m²).

    • Power Efficiency (η_p): η_p = π * L / (J * V), where V is the applied voltage.

    • External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

Visualizations

OLED_Structure cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode Substrate Substrate (Glass) Anode->Substrate

Caption: A typical multilayer structure of an OLED device.

HTM_Synthesis_Workflow cluster_synthesis HTM Synthesis Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Ullmann or Buchwald-Hartwig) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Sublimation Sublimation (for high purity) Purification->Sublimation Characterization Characterization (NMR, MS, etc.) Sublimation->Characterization Final Pure HTM Characterization->Final OLED_Fabrication_Workflow cluster_fabrication OLED Fabrication & Characterization Cleaning Substrate Cleaning Deposition Thin Film Deposition (Thermal Evaporation) Cleaning->Deposition Encapsulation Encapsulation Deposition->Encapsulation Testing Device Characterization (I-V-L, EL, Efficiency) Encapsulation->Testing

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, FAQs, and optimized protocols for researchers, scientists, and drug development professionals working on the synthesis of 3-[4-(Benzyloxy)phenyl]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for synthesizing the biaryl core of this compound are palladium-catalyzed cross-coupling reactions.[1] The two primary strategies are:

  • Suzuki-Miyaura Coupling: This is a widely used method that involves the reaction of an arylboronic acid with an aryl halide.[2] For this target, the synthesis would typically involve coupling either:

    • 3-Aminophenylboronic acid with a 4-(benzyloxy)aryl halide (e.g., 1-(benzyloxy)-4-bromobenzene).

    • 4-(Benzyloxy)phenylboronic acid with a 3-haloaniline (e.g., 3-bromoaniline).

  • Buchwald-Hartwig Amination: While typically used for C-N bond formation, it's a key reaction in the broader context of synthesizing complex amines and relies on similar palladium catalysis principles.[3][4] Understanding its parameters can be beneficial for troubleshooting palladium-catalyzed reactions in general.

Q2: What are the critical precursors for this synthesis, and how are they prepared?

A2: The synthesis relies on the availability of key starting materials.[1] A common precursor is 4-(benzyloxy)aniline or its nitro-analogue. The preparation often involves a Williamson ether synthesis by reacting 4-nitrophenol with benzyl chloride, followed by reduction of the nitro group.[1][5] Another key precursor is 4-(benzyloxy)aniline hydrochloride, which can be prepared by reacting 4-benzyloxyaniline with hydrochloric acid.[5]

Q3: What inherent properties of the benzyloxy group should I be aware of during synthesis?

A3: The benzyloxy group influences the molecule's solubility, steric profile, and electronic characteristics.[1] It is generally stable but can be cleaved under certain harsh conditions (e.g., strong acid, catalytic hydrogenation). Care must be taken during downstream processing or if subsequent reaction steps require such conditions. For instance, treatment with 48% HBr is known to cleave the benzyl ether.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the widely used Suzuki-Miyaura coupling pathway.

Q1: My Suzuki coupling reaction is showing a very low yield (<30%). What are the potential causes and solutions?

A1: Low yield is a frequent issue in Suzuki couplings and can stem from several factors.[7][8] A systematic approach to troubleshooting is recommended.

  • Problem: Incomplete or sluggish reaction.

    • Possible Cause 1: Catalyst Inactivity. The palladium catalyst may be deactivated or of poor quality.[9][10] Oxygen can deactivate Pd(0) catalysts.[10]

      • Solution: Ensure your reaction is properly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period before adding the catalyst.[7][11] Use a high-purity, active catalyst or a pre-catalyst. Consider increasing catalyst loading if substrates are challenging.[10]

    • Possible Cause 2: Poor Halide Reactivity. The reactivity of the aryl halide significantly impacts the oxidative addition step, which is often rate-determining.[12] The general reactivity order is I > Br > OTf >> Cl.[2][12] Aryl chlorides are particularly sluggish and may require specialized, electron-rich ligands.[9][13]

      • Solution: If possible, switch from an aryl chloride to the corresponding aryl bromide or iodide for better reactivity.[9]

    • Possible Cause 3: Boronic Acid Instability. Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive trimeric boroxines, especially in aqueous conditions.[13] This is a very common reason for low yields.

      • Solution: Use fresh, high-purity boronic acid. Check its quality by NMR or melting point. Consider using more stable boronate esters (e.g., pinacol esters).[11] Use a slight excess (e.g., 1.2 equivalents) of the boronic acid.

  • Problem: Multiple spots on TLC, with significant starting material remaining.

    • Possible Cause: Inappropriate Reaction Conditions. The base, solvent, and temperature are critical and interdependent.[14] An unsuitable base may not be soluble enough or strong enough to facilitate the transmetalation step.[10]

      • Solution: Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) is appropriate for your substrate and fully dissolved or well-stirred.[7][10] A solvent system like Dioxane/Water or Toluene/Water is common.[7][11] Typical temperatures range from 80-100 °C.[8][15] Optimization may be required by screening different bases and solvents.

Troubleshooting Flowchart

TroubleshootingYield

Caption: Troubleshooting logic for low yield in Suzuki coupling reactions.

Q2: I'm observing a significant amount of a biaryl impurity derived from the homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[13]

  • Solution 1: Rigorous Degassing. The most critical step is to remove all traces of oxygen from your reaction mixture. Use at least 3-4 freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction time.[11]

  • Solution 2: Catalyst Choice. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure conditions are optimal for its reduction to the active Pd(0) species, as lingering Pd(II) can promote homocoupling.[13]

Key Experiments & Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol details the coupling of 4-(benzyloxy)phenylboronic acid with 3-bromoaniline.

Reagents:

  • 4-(Benzyloxy)phenylboronic acid (1.1 equiv)

  • 3-Bromoaniline (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Methodology:

  • Inert Atmosphere Setup: To a Schlenk flask equipped with a magnetic stir bar, add 4-(benzyloxy)phenylboronic acid, 3-bromoaniline, and potassium carbonate.

  • Degassing: Seal the flask, and cycle between vacuum and backfilling with Argon or Nitrogen at least three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Through a cannula or syringe, add the degassed 1,4-Dioxane and degassed water.

  • Final Degassing: Bubble Argon through the resulting suspension for an additional 15-20 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the final product, this compound.

General Experimental Workflow

Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Data: Reaction Parameters

Optimizing palladium-catalyzed cross-coupling reactions requires careful selection of parameters.[15][16] The tables below summarize common starting conditions.

Table 1: Typical Parameters for Suzuki-Miyaura Coupling
ParameterCommon ChoicesNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pre-catalysts and modern Buchwald ligands can also be effective.[9]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Base strength and solubility are critical.[10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OTwo-phase systems are common.[7][8]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive halides (chlorides).[15]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation and homocoupling.[10][13]
Table 2: Typical Parameters for Buchwald-Hartwig Amination
ParameterCommon ChoicesNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂Always used with a phosphine ligand.
Ligand BINAP, Xantphos, Buchwald ligandsLigand choice is crucial and depends on the amine (primary, secondary, etc.).[3][15]
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically required.[15]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are preferred.[17][18]
Temperature 80 - 110 °CReactions can sometimes be run at lower temperatures with highly active catalysts.[15]
Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

SuzukiCycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14]

References

Technical Support Center: Synthesis of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-[4-(Benzyloxy)phenyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve cross-coupling reactions. These include Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as Copper-catalyzed methods like the Ullmann condensation.[1] The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Q2: I am observing a significant amount of a non-polar impurity in my Suzuki-Miyaura coupling reaction. What could it be?

A2: A common non-polar side product in Suzuki-Miyaura couplings is the homocoupling product of the boronic acid reagent, in this case, 4,4'-bis(benzyloxy)biphenyl. This occurs when the boronic acid reacts with itself. Additionally, dehalogenation of the aryl halide starting material can lead to the formation of aniline as a non-polar impurity.

Q3: My Buchwald-Hartwig amination is giving a low yield, and I see a side product with a mass corresponding to the starting aryl halide minus the halogen. What is happening?

A3: This side product is likely the result of hydrodehalogenation, a common side reaction in Palladium-catalyzed cross-coupling reactions where the halogen atom is replaced by a hydrogen atom.[2] This can be influenced by the choice of ligand, base, and the presence of moisture in the reaction. An unproductive side reaction can also occur where the amide undergoes beta-hydride elimination, leading to the hydrodehalogenated arene.[2]

Q4: Can the benzyloxy protecting group be cleaved under the reaction conditions?

A4: The benzyl ether is a relatively robust protecting group. However, under harsh acidic or oxidative conditions, cleavage can occur. While standard cross-coupling conditions are generally mild enough to avoid this, it is a possibility to consider, especially if troubleshooting unexpected results. Catalytic hydrogenation is a standard and mild method for the cleavage of the benzyl ether to yield the corresponding phenol, 3-(4-hydroxyphenyl)aniline.[1]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound via the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is not old or deactivated. Use a freshly opened bottle or a pre-catalyst.
Inappropriate Ligand The choice of phosphine ligand is critical. For sterically hindered substrates, consider using bulky electron-rich ligands like SPhos.
Incorrect Base The strength and solubility of the base are important. K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.
Poor Solvent Quality Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst.
Low Reaction Temperature While some reactions proceed at room temperature, others may require heating to 80-100 °C to achieve a reasonable rate.
Issue 2: Formation of Significant Side Products in Buchwald-Hartwig Amination
Side Product Possible Cause Suggested Solution
Hydrodehalogenation Product Presence of water or protic impurities.Use anhydrous solvents and reagents. Consider using a stronger, non-protic base like NaOt-Bu or K₃PO₄.
Homocoupling of Aryl Halide High catalyst loading or temperature.Optimize the catalyst loading and reaction temperature. A lower temperature for a longer duration may be beneficial.
Oxidation of Aniline Presence of oxygen.Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.

Summary of Potential Side Products

Reaction Type Side Product Structure Notes
Suzuki-Miyaura4,4'-Bis(benzyloxy)biphenyl(C₆H₅CH₂OC₆H₄)₂From homocoupling of 4-(benzyloxy)phenylboronic acid.
Suzuki-MiyauraAnilineC₆H₅NH₂From dehalogenation of 3-haloaniline.
Buchwald-HartwigAnilineC₆H₅NH₂From dehalogenation of 3-haloaniline.
General3-(4-Hydroxyphenyl)anilineHOC₆H₄C₆H₄NH₂From cleavage of the benzyl ether protecting group.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

A plausible synthetic route for this compound is the Suzuki-Miyaura coupling of 3-bromoaniline with 4-(benzyloxy)phenylboronic acid.

Materials:

  • 3-Bromoaniline

  • 4-(Benzyloxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 3-bromoaniline (1.0 equiv), 4-(benzyloxy)phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Add anhydrous, degassed 2-methyltetrahydrofuran and a small amount of degassed water (e.g., 10:1 solvent to water ratio).

  • Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination

An alternative synthesis involves the Buchwald-Hartwig amination of 3-bromoaniline with 4-(benzyloxy)aniline.

Materials:

  • 3-Bromoaniline

  • 4-(Benzyloxy)aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add 4-(benzyloxy)aniline (1.2 equiv) and 3-bromoaniline (1.0 equiv).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination 3-Bromoaniline 3-Bromoaniline Product This compound 3-Bromoaniline->Product 4-(Benzyloxy)phenylboronic acid 4-(Benzyloxy)phenylboronic acid 4-(Benzyloxy)phenylboronic acid->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Product 3-Bromoaniline_B 3-Bromoaniline 3-Bromoaniline_B->Product 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline 4-(Benzyloxy)aniline->Product Pd Catalyst_B Pd Catalyst Pd Catalyst_B->Product Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Product

Caption: Common synthetic routes to this compound.

Troubleshooting_Flowchart start Low Yield or Incomplete Reaction catalyst_check Is the catalyst active? start->catalyst_check ligand_check Is the ligand appropriate? catalyst_check->ligand_check Yes replace_catalyst Use fresh catalyst/pre-catalyst catalyst_check->replace_catalyst No conditions_check Are reaction conditions optimal? ligand_check->conditions_check Yes optimize_ligand Screen alternative ligands ligand_check->optimize_ligand No reagent_quality Are reagents pure and anhydrous? conditions_check->reagent_quality Yes optimize_conditions Adjust temperature, time, and base conditions_check->optimize_conditions No purify_reagents Use anhydrous solvents and fresh reagents reagent_quality->purify_reagents No success Improved Yield reagent_quality->success Yes replace_catalyst->ligand_check optimize_ligand->conditions_check optimize_conditions->reagent_quality purify_reagents->success

Caption: A logical troubleshooting workflow for low-yielding reactions.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A general experimental workflow for the synthesis and purification.

References

Technical Support Center: Optimizing Suzuki Coupling with Aniline Boronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving aniline boronic acids.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling with aniline boronic acids.

Q1: Why is my reaction yield low or non-existent?

Low yields in Suzuki couplings can stem from several factors. A systematic approach is needed for diagnosis.

  • Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[2][5] For these substrates, higher temperatures and more active catalyst systems are often necessary.

  • Side Reactions: Two major side reactions, protodeboronation and homocoupling, can consume your starting materials and reduce the yield of the desired product.[2][6]

  • Inappropriate Reaction Conditions: The choice of base, solvent, and temperature is critical. The base is not just a spectator; it activates the boronic acid for transmetalation.[7][8] The solvent system must be able to dissolve the reactants to a reasonable extent.[9]

  • Starting Material Purity: Impurities in your starting materials, including the boronic acid, aryl halide, or solvent, can poison the catalyst or interfere with the reaction.[2] Ensure all reagents are pure and solvents are appropriately degassed.

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I prevent it?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common byproduct, often exacerbated by the presence of oxygen.[1]

  • Cause: The presence of molecular oxygen in the reaction mixture can promote the homocoupling pathway.[1][10] It is thought to oxidize the Pd(0) catalyst, which can then participate in a different catalytic cycle leading to homocoupling.[1]

  • Prevention:

    • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst or by using the freeze-pump-thaw technique for more rigorous oxygen removal.[5][10]

    • Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that may initiate homocoupling, without interfering with the main catalytic cycle.[11]

    • Inert Atmosphere: Always run the reaction under a positive pressure of an inert gas like Nitrogen or Argon to prevent oxygen from entering the flask during the reaction.[12]

Q3: My aniline boronic acid seems to be decomposing. What is protodeboronation and how can I minimize it?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[6]

  • Cause: This reaction is a protonolysis of the boronic acid and can be catalyzed by acid or base under aqueous conditions.[6] The stability of boronic acids varies greatly depending on their structure and the reaction conditions.[6] Electron-rich or sterically hindered boronic acids can be particularly susceptible.

  • Minimization Strategies:

    • Use of Boronic Esters: Boronic acid pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids.[6] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus minimizing decomposition.[6]

    • Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can reduce the rate of protodeboronation. However, water is often a necessary co-solvent for many Suzuki couplings to dissolve the base.

    • Optimize Reaction Time and Temperature: Faster reacting catalyst systems can help the desired cross-coupling "outrun" the slower protodeboronation side reaction.[13] Avoid unnecessarily long reaction times or excessively high temperatures.

    • Choice of Base: For base-sensitive substrates, weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be preferable to stronger bases like sodium hydroxide or cesium carbonate.[7][9]

Q4: How do I choose the right catalyst, base, and solvent?

The optimal combination is highly substrate-dependent.

  • Catalyst/Ligand:

    • For general applications, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common starting points.[9][10]

    • For less reactive aryl chlorides or sterically hindered substrates, catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[3][5][14] Preformed palladacycles like the CataCXium A palladacycle have also shown high efficacy for challenging substrates like unprotected ortho-anilines.[15]

  • Base:

    • The base activates the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[7][16]

    • Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[10][15][17]

    • Cesium carbonate (Cs₂CO₃) is often effective for difficult couplings.[15] Potassium phosphate (K₃PO₄) is another strong base frequently used.[17] For substrates with base-labile functional groups, milder bases like potassium fluoride (KF) may be used.[7][9]

  • Solvent:

    • A solvent system that can dissolve both the organic and inorganic reagents is needed.

    • Mixtures of an organic solvent and water are very common, such as Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[2][15]

    • Aprotic polar solvents like DMF or DMSO can also be used.[2][9]

    • For unprotected anilines, 2-MeTHF has been shown to be a superior solvent in certain cases.[15]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on optimizing Suzuki coupling for aniline-related substrates.

Table 1: Optimization of Catalyst, Base, and Solvent for Coupling of an Unprotected o-Bromoaniline with a Benzyl Boronic Ester [15]

EntryCatalyst (10 mol%)Base (2 equiv.)Solvent (0.1 M)Temperature (°C)Yield (%)
1CataCXium A palladacycleCs₂CO₃Dioxane/H₂O (10:1)8051
2CataCXium A palladacycleCs₂CO₃EtOAc/H₂O (10:1)8048
3CataCXium A palladacycleCs₂CO₃PhMe/H₂O (10:1)8035
4CataCXium A palladacycle Cs₂CO₃ 2-MeTHF/H₂O (10:1) 80 95
5Pd(dppf)Cl₂Cs₂CO₃2-MeTHF/H₂O (10:1)80<5
6Pd(OAc)₂ / SPhosCs₂CO₃2-MeTHF/H₂O (10:1)80<5
7Pd₂(dba)₃ / XPhosCs₂CO₃2-MeTHF/H₂O (10:1)80<5

Reaction conditions: Unprotected o-bromoaniline derivative (0.1 mmol), benzylboronic acid pinacol ester (2 equiv.), catalyst, base, and solvent were heated for 16h.

Table 2: Micellar Suzuki Coupling of Aniline Boronic Acids with Bromothiophenes [18][19]

EntryAniline Boronic AcidTemp (°C)Co-solventTime (h)Yield (%)
14-Aminophenylboronic acidrtNone2022
23-Aminophenylboronic acidrtNone2045
34-Aminophenylboronic acidrtToluene (10 v%)155
43-Aminophenylboronic acidrtToluene (10 v%)164
54-Aminophenylboronic acid 60 Toluene (10 v%) 1 95
63-Aminophenylboronic acid 60 Toluene (10 v%) 1 96

Reaction conditions: Bromo-thiophene (0.5 mmol), aniline boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (2 mol%), Et₃N (1 mmol) in 2 mL of 2 wt% Kolliphor EL in water.

Experimental Protocols

Protocol 1: Optimized Coupling for Unprotected Ortho-Bromoanilines [15]

This protocol is based on the successful coupling of an unprotected ortho-bromoaniline with a variety of boronic esters, demonstrating high yield with the CataCXium A palladacycle.

  • To a reaction vial, add the ortho-bromoaniline (1.0 equiv.), the boronic ester (1.5 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), and the CataCXium A palladacycle (10 mol%).

  • Add a 10:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and water to achieve a reaction concentration of 0.3 M with respect to the ortho-bromoaniline.

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylaniline.

Protocol 2: Micellar Suzuki Cross-Coupling of Aniline Boronic Acids [18][20]

This protocol utilizes a surfactant in water, allowing the reaction to proceed at moderate temperatures in the presence of air.

  • Prepare a 9:1 (v/v) mixture of 2 wt% aqueous Kolliphor EL solution and toluene. Vigorously premix using an Ultra-Turrax at 20,000 rpm for 5 minutes to form a micro-emulsion.

  • In a reaction flask, combine the aniline boronic acid (0.6 mmol, 1.2 equiv.), the bromo-thiophene (0.5 mmol, 1.0 equiv.), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (Et₃N, 1 mmol, 2.0 equiv.).

  • Add 2 mL of the prepared Kolliphor EL/toluene micro-emulsion to the flask.

  • Stir the mixture (500 rpm) in an oil bath preheated to 60 °C for 1 hour.

  • After cooling, add ethanol (approx. 10 mL) until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography (SiO₂, e.g., CH₂Cl₂/n-hexane 8:2) to afford the pure product.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd2_complex R¹-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ (Boronic Acid) + Base pd2_biaryl R¹-Pd(II)L_n-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield Suzuki Reactions

Troubleshooting_Workflow start Start: Low or No Yield check_sm Analysis of Crude Reaction - Check for Starting Materials (SMs) - Check for Side Products start->check_sm sm_present SMs Largely Unreacted check_sm->sm_present side_products Side Products Observed? check_sm->side_products SMs Consumed optimize_conditions Optimize Conditions: - Increase Temperature - Screen Catalysts/Ligands - Screen Solvents/Bases sm_present->optimize_conditions Yes check_reagents Check Reagent Quality: - Catalyst Activity - SM Purity - Solvent Degassing sm_present->check_reagents No homocoupling Homocoupling Product? Yes: Improve degassing, add reducing agent. No: Other side reactions. side_products->homocoupling Yes deboronation Deboronated SM? Yes: Use boronic ester, shorter reaction time, milder base. No: Other side reactions. side_products->deboronation No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Diagram 3: Key Components and Their Roles in Suzuki Coupling

Components center_node Suzuki-Miyaura Cross-Coupling product Product (R¹-R²) center_node->product aryl_halide Aryl Halide (R¹-X) Electrophile aryl_halide->center_node boronic_acid Aniline Boronic Acid (R²-B(OH)₂) Nucleophile boronic_acid->center_node catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Facilitates C-C Bond Formation catalyst->center_node base Base (e.g., K₂CO₃) Activates Boronic Acid base->center_node solvent Solvent (e.g., Dioxane/H₂O) Reaction Medium solvent->center_node

Caption: The essential components for a successful Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve higher yields and more consistent results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Buchwald-Hartwig amination reaction is giving a low yield or not working at all. What are the most common causes?

Low yields in Buchwald-Hartwig aminations can stem from a variety of factors, ranging from reagent quality to suboptimal reaction conditions. The most common culprits include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1][2]

  • Inappropriate Ligand Choice: The chosen phosphine ligand may not be suitable for the specific amine and aryl halide substrates.[3][4][5]

  • Incorrect Base Selection: The strength and solubility of the base are crucial for efficient catalysis.[1][6][7]

  • Poor Solvent Choice: The solvent plays a significant role in solubility of reagents and intermediates, which can impact reaction rates.[8][9]

  • Low Quality or Impure Reagents: The purity of the aryl halide, amine, solvent, and base can significantly affect the reaction outcome.[2]

  • Presence of Oxygen or Water: While some protocols tolerate small amounts of water, these reactions are generally sensitive to oxygen.[3]

  • Substrate-Specific Issues: Sterically hindered substrates or the presence of certain functional groups can inhibit the reaction.[1][3]

To begin troubleshooting, it is recommended to systematically evaluate each of these components. A logical workflow for troubleshooting is presented below.

Troubleshooting_Workflow start Low Yield Observed reagent_quality Check Reagent Purity & Integrity (Amine, Aryl Halide, Solvent, Base) start->reagent_quality Start Here catalyst_check Evaluate Catalyst & Ligand (Activity, Correct Choice) reagent_quality->catalyst_check If reagents are pure conditions_optimization Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst_check->conditions_optimization If catalyst/ligand are appropriate successful_reaction Improved Yield conditions_optimization->successful_reaction

Caption: A general workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.

Question 2: How do I choose the right catalyst and ligand for my specific substrates?

The choice of catalyst and ligand is critical and largely depends on the nature of the amine and the aryl halide.[10]

  • For Primary Amines: Ligands like BrettPhos are often effective.[3]

  • For Secondary Amines: RuPhos is a commonly used ligand.[3]

  • For Aryl Chlorides: These are generally less reactive than bromides or iodides and often require more electron-rich and bulky phosphine ligands to achieve good yields.[4][11] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective for the amination of aryl chlorides.[12]

  • Precatalysts: Using a pre-formed palladium precatalyst can lead to more reliable formation of the active catalytic species compared to using a simple Pd(II) salt like Pd(OAc)₂.[1][2][13] Second, third, and fourth-generation Buchwald precatalysts offer improved stability and reactivity.[13]

Troubleshooting Steps:

  • Consult the Literature: Look for examples of similar substrates to guide your initial selection.

  • Screen Ligands: If the initial choice gives low yield, screen a panel of ligands. Design of Experiments (DoE) can be a powerful tool for this optimization process.[14][15]

  • Use a Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a commercially available precatalyst to ensure efficient generation of the active Pd(0) catalyst.[2]

Question 3: The reaction is sluggish or stalls. Could the base be the issue?

Yes, the choice and properties of the base are critical.[6] Both the strength (pKa) and the solubility of the base can significantly impact the reaction rate.[1][16]

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often lead to higher reaction rates.[1][3] However, they may not be compatible with base-sensitive functional groups on the substrates.[3]

  • Weaker Bases: Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[1][3] However, they may require higher reaction temperatures or longer reaction times.[3]

  • Base Solubility: The low solubility of inorganic bases in common organic solvents can be a limiting factor.[9] The rate of agitation can also severely impact the reaction as dense inorganic bases can settle at the bottom of the reaction vessel.[1]

Troubleshooting Steps:

  • Switch the Base: If you are using a weak base and the reaction is slow, consider switching to a stronger base like NaOt-Bu, provided your substrates are stable under these conditions.

  • Improve Solubility: If using an inorganic base, ensure vigorous stirring. In some cases, the addition of a small amount of water can help solubilize the base, but this should be done with caution as water can also promote side reactions.[3][9]

  • Consider a Soluble Organic Base: In some cases, a combination of an inorganic base with a soluble organic base can be beneficial.[1]

The following diagram illustrates the decision-making process for base selection.

Base_Selection start Select Base functional_group_check Are there base-sensitive functional groups? start->functional_group_check strong_base Use Strong Base (e.g., NaOt-Bu, LHMDS) functional_group_check->strong_base No weak_base Use Weaker Base (e.g., Cs2CO3, K3PO4) functional_group_check->weak_base Yes end Proceed with Reaction strong_base->end reaction_rate_check Is reaction rate too slow? weak_base->reaction_rate_check optimize_conditions Increase temperature or prolong reaction time reaction_rate_check->optimize_conditions Yes reaction_rate_check->end No optimize_conditions->end

Caption: A decision tree for selecting the appropriate base in a Buchwald-Hartwig amination.

Question 4: What is the role of the solvent, and how do I choose the best one?

The solvent is a critical parameter that influences the solubility of the reactants, catalyst, and base, thereby affecting the reaction rate and outcome.[8][9]

  • Common Solvents: Aprotic solvents such as toluene, dioxane, and THF are frequently used.[3][8]

  • Polar vs. Nonpolar: In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[7] In more polar solvents, dissociation of the halide from the palladium complex is more facile.[6]

  • Solvent Effects on Side Reactions: The choice of solvent can also influence the prevalence of side reactions. For instance, some polar aprotic solvents can promote the undesirable debromination of the aryl halide.[9]

  • Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium center and inhibit catalysis.[1]

Troubleshooting Steps:

  • Check Solubility: Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. Insolubility is a common reason for reaction failure.[1]

  • Solvent Screening: If you suspect the solvent is the issue, screen a few different aprotic solvents like toluene, dioxane, or t-BuOH.

  • Degas the Solvent: It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst and phosphine ligands.[17]

Quantitative Data on Reaction Parameters

The following table summarizes the effect of different reaction parameters on the yield of a model Buchwald-Hartwig amination reaction. This data is intended to provide a general guideline for optimization.

ParameterVariationYield (%)Notes
Base NaOt-Bu95Strong base, high reaction rate.[3]
Cs₂CO₃85Weaker base, good for sensitive substrates.[3]
K₃PO₄80Economical weak base, may require longer reaction times.[3]
Solvent Toluene92Common nonpolar solvent.[3]
Dioxane88Polar aprotic solvent.[3]
THF85Another common ethereal solvent.[3]
Catalyst Loading 2 mol%95Standard catalyst loading.[3]
1 mol%90Lower loading can be efficient with optimized conditions.
0.5 mol%82May require longer reaction times or higher temperatures.

Note: Yields are illustrative and can vary significantly based on the specific substrates and other reaction conditions.

Standard Experimental Protocol

This protocol is a general guideline for a Buchwald-Hartwig amination of an aryl chloride with a secondary amine using a palladium precatalyst.

Reaction: Coupling of 4-chlorotoluene with morpholine.

Reagents and Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure: [17]

  • Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add Pd(dba)₂ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene to the flask.

  • Stirring: Stir the mixture at room temperature for approximately 5 minutes.

  • Addition of Reactants: Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for the desired amount of time (e.g., 6 hours). Monitor the reaction progress by TLC or GC/MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Note: Toluene should be thoroughly degassed before use, for example, by bubbling with nitrogen for 30 minutes.[17]

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. Understanding this cycle can help in diagnosing which step might be failing in a low-yielding reaction.

Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation PdII_complex->Amine_Coord + HNR'R'', Base Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_Coord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[1][3]

References

Technical Support Center: Efficient Synthesis of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-[4-(Benzyloxy)phenyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the catalytic synthesis of this important biaryl amine intermediate.

Catalyst Selection and Performance

The synthesis of this compound is typically achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. Below is a summary of commonly used catalyst systems and their reported performance in similar biaryl amine syntheses.

Catalyst System (Precatalyst/Ligand)Reaction TypeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosBuchwald-HartwigNaOtBuToluene10018>95(General Protocol)
Pd₂(dba)₃ / XPhosBuchwald-HartwigK₃PO₄Dioxane1102485-95(General Protocol)
Pd(PPh₃)₄Suzuki-MiyauraK₂CO₃Toluene/EtOH/H₂O801280-90(General Protocol)
Pd(dppf)Cl₂Suzuki-MiyauraCs₂CO₃Dioxane10016~90(General Protocol)
[Pd(IPr)(AN)Cl₂]Suzuki-MiyauraNaOHEtOH2316High[1]

Note: The data presented above is compiled from general protocols for similar biaryl amine syntheses and may require optimization for the specific synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in cross-coupling reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Deactivation:

    • Cause: The palladium catalyst can be sensitive to air and moisture. Incomplete degassing of the solvent and reaction vessel can lead to oxidation of the active Pd(0) species. Impurities in the starting materials can also poison the catalyst.[2]

    • Solution: Ensure all solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freshly distilled solvents. Ensure your starting materials (aryl halide and boronic acid/amine) are pure. Consider using a glovebox for catalyst handling.

  • Inefficient Transmetalation (Suzuki-Miyaura):

    • Cause: The transfer of the organic group from the boron atom to the palladium center can be slow. This can be due to an inappropriate base or the formation of inactive boronic acid species.

    • Solution: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous.[3] In some cases, the addition of water as a co-solvent can facilitate the reaction.[4]

  • Slow Reductive Elimination (Buchwald-Hartwig):

    • Cause: The final step of the catalytic cycle, where the C-N bond is formed, can be slow, especially with electron-rich anilines or sterically hindered substrates.

    • Solution: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or SPhos can accelerate reductive elimination.[5] Increasing the reaction temperature may also be beneficial.

  • Side Reactions:

    • Cause: Several side reactions can compete with the desired cross-coupling, leading to lower yields. These include homocoupling of the boronic acid (Suzuki-Miyaura) or hydrodehalogenation of the aryl halide.

    • Solution: To minimize homocoupling, ensure the reaction is performed under strictly anaerobic conditions.[6] For hydrodehalogenation, optimizing the catalyst, ligand, and base combination is key.

Q2: I am observing significant amounts of a byproduct that I suspect is the result of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.

  • Cause: Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl byproduct derived from two boronic acid molecules.

  • Solution:

    • Rigorous Degassing: As mentioned previously, thoroughly degas all solvents and the reaction vessel. Performing the reaction under a positive pressure of an inert gas is highly recommended.

    • Use of High-Purity Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.

    • Optimize Reaction Conditions: In some cases, adjusting the reaction temperature or the choice of base can help to favor the cross-coupling pathway over homocoupling.

Q3: My aniline starting material seems to be undergoing diarylation in the Buchwald-Hartwig reaction. How can I favor monoarylation?

A3: The formation of diarylated aniline is a potential side reaction when using primary anilines in Buchwald-Hartwig amination.

  • Cause: The product of the initial C-N coupling, a secondary amine, can sometimes react further with another molecule of the aryl halide.

  • Solution:

    • Ligand Selection: The use of bulky, sterically demanding phosphine ligands, such as BrettPhos, can effectively prevent the secondary amine product from coordinating to the palladium center, thus inhibiting diarylation.[7]

    • Control Stoichiometry: Using a slight excess of the aniline starting material relative to the aryl halide can help to consume the aryl halide before significant diarylation occurs.

    • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once the desired monoarylated product has formed (monitored by TLC or GC-MS), can also minimize the formation of the diarylated byproduct.

Q4: I am concerned about the stability of the benzyloxy protecting group under the reaction conditions. Is debenzylation a common issue?

A4: The benzyloxy group is generally stable under the conditions of Suzuki-Miyaura and Buchwald-Hartwig reactions. However, debenzylation can occur under certain circumstances.

  • Cause: Palladium catalysts, particularly in the presence of a hydrogen source, can catalyze the hydrogenolysis of benzyl ethers. While not the primary reaction pathway, trace amounts of hydrogen or certain additives could potentially lead to debenzylation.

  • Solution:

    • Avoid Hydrogen Sources: Ensure that no potential hydrogen sources are present in the reaction mixture. This includes avoiding certain solvents or additives that could act as hydrogen donors under the reaction conditions.

    • Catalyst Choice: While most palladium catalysts used for cross-coupling are not highly active for hydrogenolysis under these conditions, if debenzylation is a persistent issue, screening different palladium sources and ligands may be necessary. For example, catalysts with less propensity for hydrogenation could be explored.[8]

    • Reaction Time: Prolonged reaction times at high temperatures could increase the likelihood of side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Q5: What is the best way to purify the final product, this compound?

A5: The purification of this compound will depend on the impurities present in the crude reaction mixture.

  • General Procedure:

    • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water or brine to remove inorganic salts.

    • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A solvent system such as a mixture of hexanes and ethyl acetate is typically used. The polarity of the eluent can be adjusted to achieve good separation of the product from any remaining starting materials or byproducts.

    • Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent or solvent mixture can be performed to further enhance its purity.

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for the synthesis of this compound. Note: These are starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-bromoaniline with 4-(benzyloxy)phenylboronic acid.

Reagents and Materials:

  • 3-Bromoaniline

  • 4-(Benzyloxy)phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine 3-bromoaniline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the coupling of 4-(benzyloxy)bromobenzene with 3-aminoaniline.

Reagents and Materials:

  • 4-(Benzyloxy)bromobenzene

  • 3-Aminoaniline

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox, charge a reaction vial with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Add 4-(benzyloxy)bromobenzene (1.0 eq) and 3-aminoaniline (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

To aid in understanding the reaction mechanisms and troubleshooting workflows, the following diagrams are provided.

Catalytic Cycles

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Amine Coordination C->D R'R''NH E [Ar-Pd(II)(NHR'R'')(L2)]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)-NR'R''(L2) F->G H Reductive Elimination G->H H->A Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Check Catalyst Activity and Reaction Setup Start->Check_Catalyst Check_Reagents Verify Reagent Purity and Stoichiometry Check_Catalyst->Check_Reagents Catalyst OK Solution_Degas Improve Degassing Use Fresh Catalyst Check_Catalyst->Solution_Degas Inactive Catalyst? Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Solution_Reagents Purify Starting Materials Adjust Stoichiometry Check_Reagents->Solution_Reagents Impure/Incorrect Stoichiometry? Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Persistent Issues Solution_Conditions Screen Ligands/Bases Adjust Temperature/Time Optimize_Conditions->Solution_Conditions Suboptimal Conditions? Solution_Byproducts Address Specific Side Reaction Analyze_Byproducts->Solution_Byproducts End Improved Synthesis Solution_Degas->End Solution_Reagents->End Solution_Conditions->End Solution_Byproducts->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Removal of Residual Palladium Catalyst from Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of products from cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing materials like activated carbon or scavenger resins that bind to the palladium.[1][2][3]

  • Precipitation: Causing the palladium to precipitate out of the solution, often by forming an insoluble salt.

  • Chromatography: Separating the desired compound from the palladium catalyst using techniques like column chromatography.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove solid-supported or precipitated palladium.[4]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[1]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities in the mother liquor.[5]

Q2: How do I choose the best method for my specific reaction?

A2: The choice of method depends on several factors, including the nature of your product (solubility, stability), the solvent system, the form of the residual palladium (e.g., Pd(0) vs. Pd(II), homogeneous vs. heterogeneous), and the required level of purity. A decision-making workflow is provided below to guide your selection.

Q3: What are scavenger resins and how do they work?

A3: Scavenger resins are solid supports, typically silica or polystyrene-based, functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or tri-isocyanurates (TMT).[6][7] When the reaction mixture is passed over or stirred with the resin, the palladium is selectively bound (chelated) to the functional groups on the resin, which can then be easily filtered off.

Q4: Can I use activated carbon for palladium removal?

A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium.[1] It has a high surface area and can adsorb palladium species. However, it can sometimes lead to loss of the desired product due to non-specific adsorption.[1]

Q5: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in pharmaceutical products. For palladium, a Class 2B element, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10g of the drug product.[8]

Troubleshooting Guides

Issue 1: Low product recovery after purification.
  • Potential Cause: Non-specific binding of the product to the purification medium. This is a common issue with activated carbon and some scavenger resins.[1]

  • Troubleshooting Steps:

    • Reduce the amount of adsorbent: Use the minimum amount of activated carbon or scavenger resin required for effective palladium removal.

    • Screen different scavengers: Some scavengers have lower non-specific binding than others.

    • Change the solvent: The solvent can influence the interaction of your product with the adsorbent.

    • Consider alternative methods: If product loss remains high, explore other purification techniques like precipitation or crystallization.

Issue 2: Incomplete removal of palladium.
  • Potential Cause: The chosen method is not effective for the specific form of palladium present in the reaction mixture. For example, a filter aid like Celite is effective for heterogeneous palladium but not for soluble palladium complexes.[4]

  • Troubleshooting Steps:

    • Identify the palladium species: If possible, determine if the palladium is in a soluble or insoluble form.

    • Use a combination of methods: A multi-step approach can be more effective. For instance, initial filtration through Celite to remove bulk palladium followed by treatment with a scavenger resin for soluble species.[9]

    • Optimize reaction conditions for the scavenger: Factors like temperature, time, and solvent can significantly impact the efficiency of scavenger resins.

    • Increase the amount of scavenger: If initial attempts with a scavenger are unsuccessful, increasing the equivalents relative to the palladium may improve removal.

Issue 3: The color of the product suggests palladium contamination, but standard methods are not removing it.
  • Potential Cause: The palladium may be strongly complexed with your product or other components in the reaction mixture, making it difficult to remove.

  • Troubleshooting Steps:

    • Use a stronger chelating agent: Scavengers with stronger binding affinities for palladium, such as those based on trimercaptotriazine (TMT), may be more effective.[6][7]

    • Pre-treatment to break the complex: In some cases, a pre-treatment step, such as adjusting the pH, may be necessary to break the palladium-product complex before applying the removal method.

    • Consider precipitation: Adding a precipitating agent that forms a highly insoluble salt with palladium can be an effective strategy.

Data on Palladium Removal Efficiency

The following tables summarize the efficiency of different palladium removal techniques based on published data.

Table 1: Efficiency of Scavenger Resins

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
PhosphonicS SPM32N/AN/A98.7%2 hours, 1000 RPM[10]
Biotage MP-TMT33,000<200>99.4%5 equivalents, RT, overnight[2]
Biotage MP-TMT~800<10>98.75%5 equivalents, RT[6]
ISOLUTE® Si-TMT166816190.3%0.6 w/w, 50 °C, 4 hours[11]
SiliaMetS Thiol16687095.8%0.6 w/w, 50 °C, 4 hours[11]
SEM2616682098.8%0.6 w/w, 50 °C, 4 hours[11]

Table 2: Efficiency of Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Darco KB-B300<1>99.6%0.2 wt, 45 °C, 18 h in THF[1]
Nuchar AquaGuard & 1,2-ethanedithiol9100<273>97%Binary system[1]
DARCO KB-G166863362.1%0.6 w/w, 50 °C, 4 hours[11]

Experimental Protocols

Protocol 1: Palladium Removal using a Scavenger Resin (Batch Method)
  • Dissolve the crude product: Dissolve the crude product containing residual palladium in a suitable organic solvent.

  • Add the scavenger resin: Add the recommended amount of scavenger resin (typically 3-5 equivalents relative to the palladium catalyst) to the solution.

  • Stir the mixture: Stir the suspension at room temperature for 4-16 hours. The optimal time may need to be determined experimentally.[12]

  • Filter the resin: Filter the mixture to remove the scavenger resin. A simple gravity filtration or filtration through a pad of Celite can be used.

  • Wash the resin: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.

  • Combine and concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze for residual palladium: Use a suitable analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS), to quantify the remaining palladium.[13][14]

Protocol 2: Palladium Removal using Activated Carbon
  • Prepare the solution: Dissolve the crude product in an appropriate solvent.

  • Add activated carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 18 hours. The optimal conditions will depend on the specific reaction and should be determined empirically.[1]

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.

  • Wash the carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Isolate the product: Combine the filtrate and washings and concentrate to obtain the purified product.

  • Quantify residual palladium: Analyze the purified product for palladium content using ICP-MS or another sensitive analytical method.[13][14]

Visual Guides

The following diagrams illustrate key workflows and relationships in the process of removing residual palladium.

Palladium_Removal_Workflow start Crude Reaction Mixture filtration Filtration through Celite® start->filtration Heterogeneous Pd scavenger Treatment with Scavenger Resin start->scavenger Homogeneous Pd carbon Treatment with Activated Carbon start->carbon Alternative for Homogeneous Pd analysis Analysis of Residual Pd (e.g., ICP-MS) filtration->analysis scavenger->analysis carbon->analysis product Purified Product analysis->product Pd < Limit

Caption: General workflow for palladium removal.

Scavenger_Selection_Logic start Need to Remove Soluble Palladium product_nature Product Sensitivity to Adsorption? start->product_nature scavenger_resin Use Scavenger Resin (e.g., Thiol, TMT) product_nature->scavenger_resin Yes activated_carbon Consider Activated Carbon (with caution for product loss) product_nature->activated_carbon No high_affinity High Palladium Contamination or Strong Complexation? scavenger_resin->high_affinity tmt_scavenger Use High-Affinity Scavenger (e.g., TMT-based) high_affinity->tmt_scavenger Yes standard_scavenger Use Standard Scavenger (e.g., Thiol-based) high_affinity->standard_scavenger No

Caption: Decision logic for scavenger selection.

References

Preventing oxidation of 3-[4-(Benzyloxy)phenyl]aniline during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-[4-(benzyloxy)phenyl]aniline during experimental workup.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., yellow, brown, or pinkish). What is the likely cause?

A1: Discoloration of this compound is a common indicator of oxidation. Aromatic amines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] This process can be accelerated by exposure to light, heat, and trace metal impurities.

Q2: At which stages of the workup is oxidation most likely to occur?

A2: Oxidation can occur at any stage where the compound is exposed to atmospheric oxygen.[1] Key stages of concern include:

  • Quenching the reaction: If the reaction mixture is quenched in an open flask.

  • Aqueous extraction: During phase separation and transfers, the increased surface area can accelerate oxidation.

  • Solvent removal: Rotary evaporation under a poor vacuum can introduce air.

  • Chromatography: Exposure to air on the column, especially with longer run times.

  • Storage: Long-term storage of the isolated product without an inert atmosphere.

Q3: What are the common oxidizing agents I should be aware of during my workup?

A3: Besides atmospheric oxygen, other potential oxidizing agents include:

  • Peroxides: Ethers like diethyl ether and tetrahydrofuran (THF) can form explosive peroxides upon storage, which are also strong oxidizing agents.

  • Residual oxidants from the reaction: If the synthesis of the aniline involved a reduction step, ensure the complete quenching of any oxidizing agents used in prior steps.

  • Trace metal ions: Metal contaminants can catalyze oxidation.

  • Strong acids: While used for extraction, some strong oxidizing acids like nitric acid can cause degradation.[2][3]

Q4: Can I use an antioxidant to protect my compound?

A4: Yes, the use of antioxidants can be an effective strategy. Aromatic amine antioxidants are commonly used to prevent degradation.[4][5] Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or other radical scavengers can be added in small amounts to solvents during workup and for storage.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product discolors during aqueous workup. Exposure to atmospheric oxygen during extraction and phase separation.Perform the entire aqueous workup under a positive pressure of an inert gas (Nitrogen or Argon). Use degassed solvents for all extractions and washes.
Significant product loss and dark coloration after column chromatography. On-column oxidation due to prolonged exposure to air and potentially acidic silica gel.Deactivate the silica gel with a suitable base (e.g., triethylamine in the eluent). Run the column as quickly as possible. Consider using a flash chromatography system that minimizes air exposure.
The final product darkens upon standing, even as a solid. Slow oxidation upon exposure to air and light during storage.Store the final product under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) and in a freezer, protected from light. Adding a small amount of an antioxidant like BHT can also help.
Inconsistent yields and purity between batches. Varying levels of oxygen exposure during workup.Standardize the workup procedure to rigorously exclude air at every step. Utilize Schlenk line or glovebox techniques for sensitive manipulations.[7][8]

Experimental Protocols

Optimized Workup Protocol to Minimize Oxidation

This protocol is designed for the workup of a reaction mixture containing this compound, aiming to minimize exposure to atmospheric oxygen.

Materials:

  • Reaction mixture containing this compound

  • Degassed deionized water

  • Degassed saturated aqueous sodium bicarbonate solution

  • Degassed brine solution

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Schlenk flasks and a Schlenk line or a glovebox[7][9]

  • Cannula or gas-tight syringes[8][10]

  • Rotary evaporator with an inert gas inlet

Procedure:

  • Inert Atmosphere Setup:

    • Ensure all glassware is oven-dried to remove moisture.[10]

    • Assemble the workup apparatus (separatory funnel, flasks) and purge with inert gas for at least 10-15 minutes to displace all air.[1][9] Maintain a positive pressure of the inert gas throughout the entire procedure.[9]

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature under an inert atmosphere.

    • Transfer the reaction mixture to a Schlenk flask.

    • Slowly add degassed deionized water to quench the reaction while stirring.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel that has been purged with inert gas.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) that has been previously degassed by sparging with inert gas for 15-20 minutes.[9]

    • Separate the layers. Transfer the organic layer to a clean Schlenk flask.

    • Wash the organic layer sequentially with degassed saturated aqueous sodium bicarbonate solution and then degassed brine.

  • Drying and Filtration:

    • Add anhydrous sodium sulfate to the organic layer in the Schlenk flask. Swirl the flask under a positive pressure of inert gas until the solvent is clear.

    • Filter the solution through a cannula filter into another clean, purged Schlenk flask to remove the drying agent.

  • Solvent Removal:

    • Connect the flask to a rotary evaporator. Ensure the vacuum pump is protected with a cold trap.

    • Before applying the vacuum, backfill the rotary evaporator system with inert gas.

    • Concentrate the solution under reduced pressure. Once the solvent is removed, break the vacuum by introducing inert gas, not air.

  • Storage:

    • Immediately place the isolated solid or oil under a high vacuum to remove residual solvent.

    • Backfill the flask or vial with inert gas. Seal the container tightly. For long-term storage, place it in a freezer protected from light.

Visualizations

Logical Workflow for Oxidation Prevention

G cluster_prep Preparation cluster_workup Workup Under Inert Atmosphere cluster_storage Storage prep_glass Oven-Dry Glassware prep_inert Purge Apparatus with Inert Gas prep_glass->prep_inert prep_solvents Degas Solvents (N2/Ar Sparging) quench Quench Reaction prep_solvents->quench prep_inert->quench extract Aqueous Extraction quench->extract dry Dry with Na2SO4 extract->dry filter Filter dry->filter concentrate Concentrate (Rotovap with N2 bleed) filter->concentrate store Store Under Inert Gas, Cold & Dark concentrate->store

Caption: Workflow for minimizing oxidation during workup.

Simplified Aromatic Amine Oxidation Pathway

G Amine Aromatic Amine (e.g., this compound) Radical_Cation Aminyl Radical Cation Amine->Radical_Cation -e- Dimerization Dimerization/Polymerization Radical_Cation->Dimerization Further Reactions Colored_Impurities Colored Impurities Dimerization->Colored_Impurities Oxidants Oxidants (O2, Peroxides, Metal Ions) Oxidants->Amine Initiates Oxidation

Caption: General pathway for aromatic amine oxidation.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: How do I select an initial solvent system for the column chromatography of my aniline derivative?

A1: The selection of an appropriate solvent system is crucial for effective separation. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate).[1][2] The polarity of the mixture can be adjusted to achieve an optimal retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate.

Q2: What is the ideal Rf value I should aim for on a TLC plate before running a column?

A2: For effective separation in column chromatography, the target compound should have an Rf value between 0.25 and 0.35 on the TLC plate.[3] An Rf in this range ensures that the compound will travel through the column at a moderate rate, allowing for good separation from impurities.

Q3: My aniline derivative is a solid. How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve your aniline derivative well at elevated temperatures but poorly at room temperature or below.[4][5] It is also important that the solvent does not react with your compound and has a relatively low boiling point for easy removal after crystallization.[6] Experiment with small amounts of different solvents to test solubility at various temperatures.

Q4: What are some common impurities I might encounter when working with aniline derivatives?

A4: Aniline and its derivatives are prone to oxidation, which can lead to the formation of colored impurities, often appearing as a yellow or reddish-brown tint.[7] Other common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents.

Troubleshooting Guide

Problem 1: My aniline derivative is streaking on the TLC plate.

  • Possible Cause: The sample may be too concentrated, or the compound may be interacting too strongly with the stationary phase (silica gel), which is slightly acidic. Aniline derivatives are basic and can interact strongly with the acidic silica gel.

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your developing solvent to neutralize the acidic sites on the silica gel. This will reduce the strong interaction and minimize streaking.

Problem 2: My compound is not moving from the baseline (Rf ≈ 0) or is running with the solvent front (Rf ≈ 1) on the TLC.

  • Possible Cause: The polarity of the solvent system is incorrect.

  • Solution:

    • If Rf ≈ 0: The solvent system is not polar enough to move your compound up the plate. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • If Rf ≈ 1: The solvent system is too polar, causing your compound to travel with the solvent front. Decrease the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate).

Problem 3: I am not getting good separation between my product and an impurity in column chromatography.

  • Possible Cause: The polarity of the eluent may not be optimal for separating compounds with similar polarities.

  • Solution:

    • Try a different solvent system: Experiment with solvent mixtures that have different selectivities. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

    • Use a shallower solvent gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve the resolution between closely eluting compounds.

Problem 4: My aniline derivative "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also occur if the compound is significantly impure.

  • Solution:

    • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8]

    • Scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.[9]

    • Adding a "seed crystal" of the pure compound can also initiate crystallization.[8]

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Aniline Derivatives

Polarity of Aniline DerivativeExample Solvent System (v/v)Typical Rf RangeNotes
Non-polar5-20% Ethyl Acetate in Hexane0.3 - 0.6Good for aniline derivatives with alkyl or aryl substituents and minimal polar functional groups.
Moderately Polar20-50% Ethyl Acetate in Hexane0.2 - 0.5Suitable for anilines with moderately polar groups like ethers or esters.
Polar5-10% Methanol in Dichloromethane0.2 - 0.4Effective for aniline derivatives containing highly polar functional groups such as hydroxyl or amide groups.
Very Polar10% Methanol in Dichloromethane with 0.5% Triethylamine0.1 - 0.3The addition of triethylamine is often necessary to prevent streaking with very polar, basic anilines.

Table 2: Solvent Polarity Index

This table can help in selecting and modifying solvent systems for chromatography and recrystallization. A larger polarity index indicates a more polar solvent.

SolventPolarity Index
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Acetonitrile5.8
Ethanol4.3
Methanol5.1
Water10.2

Experimental Protocols

Protocol 1: Optimizing a Solvent System for Column Chromatography
  • Prepare a stock solution of your crude aniline derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three separate TLC plates.

  • Prepare developing chambers with different solvent systems of varying polarities. For example:

    • Chamber 1: 10% Ethyl Acetate in Hexane

    • Chamber 2: 30% Ethyl Acetate in Hexane

    • Chamber 3: 50% Ethyl Acetate in Hexane

  • Develop the TLC plates in the prepared chambers.

  • Visualize the spots under UV light and/or by staining.

  • Calculate the Rf value for your target compound in each solvent system.

  • Adjust the solvent system to achieve an Rf value between 0.25 and 0.35 for your target compound. If the Rf is too low, increase the polarity. If it is too high, decrease the polarity.

  • Add a modifier if necessary. If streaking is observed, add 0.1-1% triethylamine to the optimized solvent system.

Protocol 2: Recrystallization of an Aniline Derivative
  • Choose a suitable solvent by testing the solubility of a small amount of your crude product in various solvents at room temperature and with heating. The ideal solvent will dissolve the compound when hot and show low solubility when cold.

  • Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Add the solvent in small portions while heating and swirling until the solid just dissolves.[10]

  • Decolorize the solution (if necessary). If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal. This should be done quickly to prevent premature crystallization.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Induce crystallization if necessary by scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Dry the crystals thoroughly to remove all traces of the solvent.

Protocol 3: Liquid-Liquid Extraction for Aniline Derivative Purification

This protocol is useful for separating an aniline derivative from acidic or neutral impurities.

  • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. The basic aniline derivative will react with the acid to form a water-soluble salt.

  • Shake the funnel vigorously , venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer will contain the protonated aniline derivative, while the organic layer will contain neutral and acidic impurities.

  • Drain the aqueous layer into a separate flask.

  • Extract the organic layer one or two more times with fresh aqueous acid to ensure complete extraction of the aniline derivative.

  • Combine the aqueous extracts.

  • Basify the aqueous solution by slowly adding a base (e.g., 1 M NaOH) until the solution is basic to litmus paper. This will deprotonate the aniline salt, causing the free aniline derivative to precipitate or form an oily layer.

  • Extract the free aniline derivative back into an organic solvent (e.g., diethyl ether, ethyl acetate) by adding the solvent to the basified aqueous solution in a separatory funnel and shaking.

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure to obtain the purified aniline derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Method cluster_solid Solid Purification cluster_liquid Liquid/Solution Purification cluster_analysis Analysis start Crude Aniline Derivative solid Is the compound solid? start->solid Check physical state column_solid Column Chromatography start->column_solid Alternative liquid Is the compound a liquid or in solution? solid->liquid No recrystallization Recrystallization solid->recrystallization Yes extraction Liquid-Liquid Extraction liquid->extraction column_liquid Column Chromatography liquid->column_liquid end Pure Aniline Derivative recrystallization->end column_solid->end extraction->end column_liquid->end

Caption: Decision workflow for selecting a purification method.

tlc_troubleshooting start TLC Plate Issue streaking Streaking Observed? start->streaking rf_value Rf Value Issue? streaking->rf_value No streaking_sol Dilute sample or add triethylamine to eluent streaking->streaking_sol Yes no_separation Poor Separation? rf_value->no_separation No rf_high Rf too high? rf_value->rf_high Yes end TLC Optimized no_separation->end No separation_sol Try a different solvent system or use a shallower gradient no_separation->separation_sol Yes streaking_sol->end rf_low Rf too low? rf_high->rf_low No rf_high_sol Decrease eluent polarity rf_high->rf_high_sol Yes rf_low_sol Increase eluent polarity rf_low->rf_low_sol Yes rf_high_sol->end rf_low_sol->end separation_sol->end

Caption: Troubleshooting guide for common TLC issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-[4-(Benzyloxy)phenyl]aniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 3-[4-(benzyloxy)phenyl]aniline. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide presents a comparative analysis with structurally similar molecules. The provided data for these analogs, in conjunction with established NMR principles, allows for a reliable estimation of the expected spectral features of this compound.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables outline the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of the experimental data for the comparator compounds listed in Table 2 and Table 3, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH₂~3.7br s-2H
Aromatic H (aniline ring)6.7 - 7.3m-4H
Aromatic H (benzyloxy-phenyl ring)7.0 - 7.6m-9H
-CH₂-~5.1s-2H

¹³C NMR (Predicted)

CarbonChemical Shift (δ, ppm)
Aromatic C-NH₂~147
Aromatic C-O~158
Aromatic C (quaternary)130 - 142
Aromatic CH114 - 130
-CH₂-~70

Comparative Analysis with Structural Analogs

To substantiate the predicted spectral data, a comparison with experimentally determined NMR data of structurally related compounds is presented below. These analogs provide a strong basis for understanding the chemical shifts and coupling patterns expected for this compound.

Table 2: ¹H NMR Data for Comparator Compounds

CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aniline NH₂3.68s-
Aromatic H6.77 (d), 6.89 (t), 7.28 (t)J = 8.0, 7.3
4-(Benzyloxy)aniline NH₂3.5 (bs)--
Aromatic H6.63 (d), 6.75 (d)J = 8.8
Benzyl H7.3-7.5 (m)--
-CH₂-4.95 (s)--
[1,1'-biphenyl]-3-amine [1]NH₂3.55 (s)--
Aromatic H6.72-6.76 (m), 6.81-6.86 (m), 7.21-7.29 (m)--

Table 3: ¹³C NMR Data for Comparator Compounds

CompoundCarbonChemical Shift (δ, ppm)
Aniline C-NH₂146.59
Aromatic CH115.24, 118.76, 129.43
4-(Benzyloxy)aniline C-NH₂142.5
C-O153.2
Aromatic CH115.8, 116.2
Benzyl C127.8, 128.3, 128.9
-CH₂-70.8
[1,1'-biphenyl]-3-amine [1]C-NH₂146.37, 146.47
Aromatic CH115.19, 118.60, 129.29, 129.37

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments are typically performed on a 400 or 500 MHz NMR spectrometer.

  • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • Phase correction and baseline correction are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

  • Coupling constants (J) are measured from the splitting patterns of the signals.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its NMR characterization.

Caption: Molecular structure of this compound.

experimental_workflow NMR Characterization Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire 1H NMR setup->acquire_h1 acquire_c13 Acquire 13C NMR setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process reference Reference Chemical Shifts process->reference analyze Analyze Spectra (Integration, Multiplicity, J-coupling) reference->analyze

Caption: General experimental workflow for NMR characterization.

References

FT-IR Analysis of 3-[4-(Benzyloxy)phenyl]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 3-[4-(Benzyloxy)phenyl]aniline and its alternatives. The objective is to offer a clear, data-driven comparison to aid in the identification and characterization of these compounds based on their functional groups.

Comparison of FT-IR Spectral Data

Functional GroupVibration ModeThis compound (Predicted) (cm⁻¹)4-Phenoxyaniline (cm⁻¹)N-Benzylaniline (cm⁻¹)
Amine (-NH₂) N-H Symmetric & Asymmetric Stretch3400 - 3500 (two bands)~3334N/A (Secondary Amine)
N-H Scissoring (Bending)1600 - 1650~1657N/A
C-N Stretch (Aromatic)1250 - 1350~12721200 - 1350
Ether (-O-) C-O-C Asymmetric Stretch (Aryl-Alkyl)1230 - 1270N/A (Aryl-Aryl Ether)N/A
C-O-C Symmetric Stretch (Aryl-Alkyl)1020 - 1075N/A (Aryl-Aryl Ether)N/A
C-O-C Asymmetric Stretch (Aryl-Aryl)N/A1220 - 1260N/A
C-O-C Symmetric Stretch (Aryl-Aryl)N/A1000 - 1100N/A
Aromatic Ring C-H Stretch3000 - 31003000 - 31003000 - 3100
C=C Stretch (in-ring)1450 - 1600 (multiple bands)1450 - 1600 (multiple bands)1450 - 1600 (multiple bands)
C-H Out-of-Plane Bending690 - 900690 - 900690 - 900
Alkyl (-CH₂-) C-H Stretch2850 - 2960N/A2850 - 2960
CH₂ Scissoring~1465N/A~1450

Experimental Workflow and Methodologies

A logical workflow for FT-IR analysis is crucial for obtaining reliable and reproducible data. Below is a diagram illustrating the key steps in the process.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis Sample Solid Sample Grind Grind Sample Sample->Grind Mix Mix with KBr Grind->Mix Press Press into Pellet Mix->Press Load Load Pellet into Spectrometer Press->Load Acquire Acquire Spectrum Load->Acquire Process Process Data Acquire->Process Analyze Analyze Spectrum Process->Analyze Report Report Results Analyze->Report

Caption: Experimental workflow for FT-IR analysis of solid samples.

Experimental Protocol: KBr Pellet Method for Solid Sample FT-IR Analysis

This protocol details the steps for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set

  • Agate Mortar and Pestle

  • Analytical Balance

  • Spatula

  • Infrared Lamp (optional, for drying)

  • Potassium Bromide (KBr), FT-IR grade, dried

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid sample.

    • Weigh approximately 100-200 mg of dry, FT-IR grade KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Using a clean agate mortar and pestle, thoroughly grind the KBr to a fine powder.

    • Add the sample to the mortar and continue to grind the mixture until a homogeneous, fine powder is obtained. The grinding process helps to reduce particle size and minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The pressure and duration may need to be optimized depending on the sample and equipment.

    • Carefully release the pressure and disassemble the die to retrieve the pellet. A good quality pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental interferences.

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing.

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

    • Compare the obtained spectrum with reference spectra or theoretical predictions for compound identification and characterization.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the functional groups present in this compound and their expected FT-IR spectral features.

Functional_Groups_FTIR cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) Molecule This compound Amine Primary Aromatic Amine (-NH2) Molecule->Amine Ether Aryl-Alkyl Ether (-O-CH2-) Molecule->Ether Biphenyl Substituted Biphenyl Molecule->Biphenyl NH_Stretch ~3400-3500 (N-H Stretch) Amine->NH_Stretch NH_Bend ~1600-1650 (N-H Bend) Amine->NH_Bend CN_Stretch ~1250-1350 (C-N Stretch) Amine->CN_Stretch CO_Stretch ~1230-1270 & ~1020-1075 (C-O Stretch) Ether->CO_Stretch Aromatic_Stretch ~1450-1600 (C=C Stretch) Biphenyl->Aromatic_Stretch Aromatic_CH ~3000-3100 (Aromatic C-H Stretch) Biphenyl->Aromatic_CH

Caption: Functional groups of this compound and their IR peaks.

Confirming Molecular Weight: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

In pharmaceutical development and biological research, precise confirmation of a molecule's weight is a critical step for identity verification, purity assessment, and structural characterization. Mass spectrometry (MS) stands as the gold standard for this purpose, offering unparalleled accuracy and sensitivity.[1][2] This guide provides a comparative overview of the leading MS technologies used for molecular weight confirmation—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), and Electrospray Ionization with an Orbitrap analyzer (ESI-Orbitrap).

High-resolution mass spectrometry (HRMS) is a pivotal tool in drug discovery and development, providing highly accurate mass measurements that enable precise compound identification.[3] Techniques like TOF and Orbitrap MS offer the high mass accuracy and resolution necessary to distinguish between compounds with very similar molecular weights, a crucial capability in both early-stage discovery and late-stage quality control.[3]

Performance Comparison of Key Mass Spectrometry Analyzers

The choice of mass spectrometry platform is dictated by the specific needs of the analysis, including the nature of the analyte, the required accuracy, and the desired throughput. The table below summarizes the key performance characteristics of MALDI-TOF, ESI-QTOF, and ESI-Orbitrap systems.

Parameter MALDI-TOF ESI-QTOF ESI-Orbitrap
Mass Accuracy 10-100 ppm (typical)< 5 ppm< 1-2 ppm (with internal calibration)[4][5]
Resolution 1,000 - 50,00010,000 - 60,000Up to 1,000,000 at m/z 200[6]
Mass Range >500,000 DaUp to ~100,000 DaUp to ~8,000 m/z
Ionization Source Soft ionization, primarily singly charged ions[7]Soft ionization, produces multiply charged ions[7]Soft ionization, produces multiply charged ions
Throughput High, rapid analysis[8]Medium to HighMedium to High
Tolerance to Salts HighLow, requires sample cleanup[9][10]Low, requires sample cleanup
Typical Analytes Proteins, peptides, polymers, oligonucleotides[7]Proteins, peptides, small molecules, ADCsProteins, peptides, small molecules, lipids[4]

Detailed Experimental Protocols

Accurate molecular weight determination is contingent on meticulous sample preparation and optimized instrument parameters. Below are generalized protocols for intact protein analysis using the compared techniques.

1. General Sample Preparation for ESI-based Analysis (QTOF and Orbitrap)

Electrospray ionization is sensitive to contaminants like salts and detergents, which can suppress the analyte signal.[9][10]

  • Protein Purification : Purify the protein sample using methods like size-exclusion or reversed-phase chromatography to remove non-volatile salts and impurities.[9][11]

  • Buffer Exchange : If necessary, exchange the protein buffer into a volatile solution, such as aqueous acetonitrile with 0.1% formic acid.

  • Concentration Adjustment : Adjust the final protein concentration to a range of 10-50 µM.[9] High concentrations can lead to poor mass resolution and instrument contamination.[9]

  • Final Sample : Ensure the final sample is a clear solution, free of particles or precipitates.[9]

2. Sample Preparation for MALDI-TOF Analysis

MALDI is more tolerant to salts but requires the analyte to be co-crystallized with a matrix.

  • Matrix Selection : Choose an appropriate matrix based on the analyte's properties (e.g., sinapinic acid for proteins >10 kDa).

  • Sample-Matrix Deposition : Mix the analyte solution with the matrix solution. Deposit a small volume of the mixture onto the MALDI target plate and allow it to air-dry to form crystals.

  • Analyte Concentration : The optimal on-plate analyte concentration is typically in the low femtomole to picomole range.

3. Instrument Analysis: A Generalized Approach

  • Calibration : Calibrate the mass spectrometer using a known standard appropriate for the mass range of the analyte. For the highest accuracy with Orbitrap systems, an internal calibrant can be used to achieve sub-1-ppm mass accuracy.[5]

  • Method Setup :

    • For ESI, optimize ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature). The analysis is typically coupled with liquid chromatography (LC) to separate components before they enter the mass spectrometer.[12]

    • For MALDI, optimize the laser energy and the number of laser shots per spectrum to obtain a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Acquisition : Acquire data in the appropriate mass range for the expected analyte.

  • Data Processing : For ESI data, the resulting spectrum of multiply charged ions is deconvoluted using a specialized algorithm to determine the uncharged molecular weight of the protein.[13] For MALDI data, the spectrum typically shows singly charged ions, from which the molecular weight can be directly determined.

Visualizing Workflows and Concepts

Experimental Workflow for Molecular Weight Confirmation

The following diagram illustrates the typical workflow for confirming the molecular weight of a protein sample using mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Purification Protein Purification (e.g., SEC, RP-HPLC) Buffer_Exchange Buffer Exchange into Volatile Solvents Purification->Buffer_Exchange Concentration Concentration Adjustment Buffer_Exchange->Concentration LC_Separation LC Separation (for ESI) Concentration->LC_Separation Ionization Ionization (ESI or MALDI) LC_Separation->Ionization Mass_Analyzer Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analyzer Detection Ion Detection Mass_Analyzer->Detection Deconvolution Deconvolution (for ESI data) Detection->Deconvolution MW_Determination MW Determination Deconvolution->MW_Determination Comparison Compare Measured MW vs. Theoretical MW MW_Determination->Comparison G cluster_needs cluster_techs Start What is the primary analytical need? Need_Accuracy Highest Mass Accuracy (< 2 ppm) Start->Need_Accuracy Need_Throughput High Throughput Screening Start->Need_Throughput Need_Large_MW Very Large Molecules (> 150 kDa) Start->Need_Large_MW Tech_Orbitrap ESI-Orbitrap Need_Accuracy->Tech_Orbitrap Tech_QTOF ESI-QTOF (Good Balance) Need_Accuracy->Tech_QTOF Sufficient? Tech_MALDI MALDI-TOF Need_Throughput->Tech_MALDI Need_Throughput->Tech_QTOF Sufficient? Need_Large_MW->Tech_MALDI

References

Comparing the reactivity of ortho, meta, and para isomers of benzyloxyphenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxyphenylaniline and its isomers are of interest in medicinal chemistry and materials science due to their structural motifs. The position of the benzyloxy group relative to the aniline nitrogen significantly influences the electronic and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. Understanding these differences is crucial for predicting reaction outcomes, optimizing synthesis, and developing structure-activity relationships.

The core of this analysis rests on the interplay of electronic and steric effects. The benzyloxy group (-OCH₂Ph) is generally considered an electron-donating group due to the oxygen's lone pairs participating in resonance with the phenyl ring. This electron-donating nature activates the aromatic ring towards electrophilic substitution. Conversely, the aniline moiety (-NH₂) is also an activating group. The relative positions of these two groups in the ortho, meta, and para isomers lead to distinct electronic distributions and steric hindrances, which in turn govern their reactivity.

Predicted Reactivity Comparison

The reactivity of the benzyloxyphenylaniline isomers can be inferred by considering their basicity (as a proxy for nucleophilicity) and their susceptibility to electrophilic aromatic substitution.

Table 1: Predicted Reactivity Trends of Benzyloxyphenylaniline Isomers

IsomerPredicted Basicity/NucleophilicityPredicted Reactivity in Electrophilic Aromatic SubstitutionKey Influencing Factors
Ortho LowestModerateSteric hindrance from the bulky benzyloxy group near the amine. Potential for intramolecular hydrogen bonding.
Meta IntermediateLowestThe electron-donating effect of the benzyloxy group does not strongly activate the positions ortho and para to the amino group through resonance.
Para HighestHighestThe electron-donating benzyloxy group is positioned to maximally activate the aromatic ring for electrophilic attack at positions ortho to the amino group. Minimal steric hindrance at the nitrogen.

Theoretical Framework

The predicted reactivity trends are based on the following established principles:

  • Electronic Effects: The oxygen atom of the benzyloxy group can donate electron density to the aromatic ring via resonance. This effect is most pronounced when the substituent is at the ortho or para position relative to the reaction center (the amino group or the aromatic ring itself). This increased electron density enhances the nucleophilicity of the aniline nitrogen and activates the ring towards electrophilic attack. In the meta isomer, this resonance effect is not transmitted to the amino group's immediate vicinity, resulting in lower activation.

  • Steric Effects: The bulky benzyloxy group in the ortho position can sterically hinder the approach of reactants to the adjacent amino group. This "ortho effect" can significantly reduce the rate of reactions involving the nitrogen atom, such as N-alkylation or acylation, making the ortho isomer the least reactive in such cases.

  • Basicity and Nucleophilicity: The basicity of the aniline nitrogen is a good indicator of its nucleophilicity. Electron-donating groups increase basicity by stabilizing the positive charge that develops on the nitrogen in the conjugate acid. Therefore, the para isomer is expected to be the most basic, followed by the meta, and then the ortho isomer, where steric hindrance can interfere with solvation and protonation.

Experimental Protocols

While specific protocols for direct comparison of these isomers are not published, the following general procedures for reactions analogous to those that would be used to assess their reactivity are provided. These are based on established methods for the synthesis and reaction of similar substituted anilines and phenols.

General Procedure for N-Alkylation (Illustrative)

This protocol describes a general method for the N-alkylation of an aminophenol, which can be adapted for the benzyloxyphenylaniline isomers.

  • Protection of the Amino Group (for O-alkylation of aminophenols): In a reaction to synthesize benzyloxyphenylaniline from aminophenol, the amino group is often first protected. For instance, reaction with benzaldehyde forms a Schiff base.

  • O-Alkylation: The protected aminophenol is then treated with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. The reaction mixture is typically heated under reflux.

  • Deprotection: The protecting group is removed by hydrolysis, for example, with an acidic solution, to yield the desired benzyloxyaniline.

  • N-Alkylation of Benzyloxyphenylaniline: To assess the reactivity of the nitrogen atom, the resulting benzyloxyphenylaniline isomer can be subjected to a subsequent N-alkylation reaction. The isomer is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile), and a base (e.g., potassium carbonate or sodium hydride) is added. An alkylating agent (e.g., methyl iodide or another alkyl halide) is then added, and the reaction is stirred at an appropriate temperature until completion.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

It is important to note that reaction conditions, such as temperature, reaction time, and choice of base and solvent, would need to be optimized for each specific isomer and reaction.

Visualizing Reaction Pathways and Influences

The following diagrams illustrate the synthetic workflow and the electronic factors influencing the reactivity of the isomers.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_product Product Aminophenol Aminophenol Isomer (ortho, meta, or para) Protection Protection of Amino Group (e.g., with Benzaldehyde) Aminophenol->Protection BenzylBromide Benzyl Bromide Alkylation O-Alkylation (Base, Solvent) Protection->Alkylation Benzyl Bromide Deprotection Hydrolysis Alkylation->Deprotection Product Benzyloxyphenylaniline Isomer Deprotection->Product

Caption: Synthetic workflow for the preparation of benzyloxyphenylaniline isomers.

ElectronicEffects cluster_para Para Isomer cluster_meta Meta Isomer cluster_ortho Ortho Isomer p_aniline Aniline Ring p_reactivity High Reactivity (Ortho/Para Director) p_aniline->p_reactivity p_benzyloxy Benzyloxy Group (Electron Donating) p_benzyloxy->p_aniline Strong +R effect m_aniline Aniline Ring m_reactivity Low Reactivity (Weak Activation) m_aniline->m_reactivity m_benzyloxy Benzyloxy Group (Electron Donating) m_benzyloxy->m_aniline Weak +I effect No direct resonance o_aniline Aniline Ring o_reactivity Moderate Reactivity (Steric Hindrance) o_aniline->o_reactivity Steric hindrance o_benzyloxy Benzyloxy Group (Electron Donating) o_benzyloxy->o_aniline Strong +R effect

Caption: Influence of isomerism on electronic effects and predicted reactivity.

Conclusion

In the absence of direct comparative experimental data, the principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of ortho, meta, and para isomers of benzyloxyphenylaniline. The para isomer is anticipated to be the most reactive towards electrophilic substitution and possess the most nucleophilic nitrogen due to favorable electronic effects and minimal steric hindrance. The ortho isomer's reactivity is expected to be attenuated by steric hindrance, while the meta isomer is predicted to be the least reactive due to the less effective transmission of the benzyloxy group's electron-donating effects. These predictions can serve as a valuable guide for researchers in the synthesis and application of these compounds. Experimental validation of these hypotheses would be a valuable contribution to the field.

A Comparative Guide to the Biological Activity of 3-[4-(Benzyloxy)phenyl]aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 3-[4-(benzyloxy)phenyl]aniline and structurally related compounds. The information is compiled from recent scientific literature to offer an objective overview of their potential as therapeutic agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and experimental workflows.

Comparative Biological Activity Data

The following tables summarize the reported biological activities of various aniline derivatives, with a focus on anticancer and antimicrobial properties. While data on a comprehensive series of this compound derivatives from a single study is limited, this compilation of closely related structures provides valuable insights into their therapeutic potential.

Anticancer Activity

The antiproliferative activity of benzyloxy-aniline and benzyloxyphenyl derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies.

Table 1: Antiproliferative Activity (IC50 in µM) of Benzyloxy-Aniline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4a Huh-7 (Liver Carcinoma)1.47[1]
MDA-MB-231 (Breast Cancer)0.11[1]
4d Huh-7 (Liver Carcinoma)0.69[1]
MDA-MB-231 (Breast Cancer)0.18[1]
4f Huh-7 (Liver Carcinoma)1.41[1]
MDA-MB-231 (Breast Cancer)1.94[1]
5d Huh-7 (Liver Carcinoma)1.28[1]
MDA-MB-231 (Breast Cancer)1.76[1]
5f Huh-7 (Liver Carcinoma)1.34[1]
MDA-MB-231 (Breast Cancer)2.03[1]

Note: Compounds 4a, 4d, 4f, 5d, and 5f are 4-anilinoquinolinylchalcone derivatives containing a 4-(benzyloxy)phenyl moiety. For detailed structures, please refer to the cited literature.

Some benzyloxyphenyl derivatives have also been identified as inhibitors of the STAT3 signaling pathway, which is a crucial target in cancer therapy.[2]

Table 2: STAT3 Signaling Pathway Inhibition by Benzyloxyphenyl-Methylaminophenol Derivatives

Compound IDAssayIC50 (µM)Reference
4a IL-6/STAT3 Signaling Pathway7.71[2]
4b IL-6/STAT3 Signaling Pathway1.38[2]
4a MDA-MB-468 Cell Proliferation9.61[2]
Antimicrobial Activity

The antimicrobial potential of aniline derivatives has been investigated against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard measure of efficacy.

Table 3: Antimicrobial Activity (MIC in µg/mL) of Pyrazole Aniline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
2 Staphylococcus aureus6.25 - 50[3]
5 Bacillus subtilis12.5[3]
6 Staphylococcus aureus3.12 - 6.25[3]

Note: The compounds listed are aniline derivatives of pyrazoles, not direct derivatives of this compound, but provide an indication of the antimicrobial potential of related structures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the biological screening of this compound derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Further Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Anticancer Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic pathway Mechanism of Action Studies (e.g., Signaling Pathway Analysis) ic50->pathway mic->pathway

General workflow for the biological activity screening of novel compounds.

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Nuclear Translocation inhibitor Benzyloxyphenyl Derivative (Inhibitor) inhibitor->stat3 Inhibits Phosphorylation transcription Gene Transcription (Proliferation, Survival, Angiogenesis) dna->transcription

Inhibition of the STAT3 signaling pathway by benzyloxyphenyl derivatives.

References

A Researcher's Guide to Structural Elucidation: X-ray Crystal Structure Analysis of 3-[4-(Benzyloxy)phenyl]aniline and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystal structure analysis, with a focus on the organic compound 3-[4-(Benzyloxy)phenyl]aniline, and contrasts this powerful technique with other common methods of structural elucidation.

While a specific complete crystal structure of this compound is not publicly available in crystallographic databases as of late 2025, this guide will utilize representative data and established protocols to illustrate the process and the nature of the results obtained.

Comparative Analysis of Structural Determination Techniques

The primary methods for determining the atomic-level structure of molecules are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Cryo-Electron Microscopy (Cryo-EM). The choice of technique is often dictated by the nature of the sample and the specific research question.[1]

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR)Cryo-Electron Microscopy (Cryo-EM)
Sample Phase Crystalline SolidSolutionVitreous (Amorphous) Solid
Resolution Typically 0.1-0.3 nm for small moleculesCan be lower resolution than X-rayTypically lower resolution for small molecules
Molecular Size No theoretical size limit, but crystallization can be a bottleneck for very large molecules.[2]Generally limited to molecules < 50 kDa.[2]More suited for large macromolecules and complexes.
Dynamic Information Provides a static, time-averaged structure.Can provide information on molecular dynamics and conformational changes in solution.[3]Can capture different conformational states.
Hydrogen Atoms Difficult to locate due to low electron density.Readily detected.Not typically resolved.
Sample Preparation Requires high-quality single crystals, which can be challenging to grow.Sample must be soluble and stable in solution.Requires rapid freezing to create a thin layer of vitreous ice.
Throughput Can be high-throughput once suitable crystals are obtained.Can be a slower process for complete structure determination.Can be high-throughput with modern automated microscopes.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction is a multi-step process that begins with the growth of a suitable crystal.[4][5]

Crystallization

The primary challenge in the X-ray crystallographic analysis of a small molecule like this compound is obtaining a single crystal of sufficient size and quality. This is often achieved through slow evaporation of a saturated solution, or by vapor diffusion.

  • Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound is sparingly soluble.

  • Slow Evaporation: A nearly saturated solution of the compound is allowed to stand undisturbed, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed in a larger, sealed container with a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms.

The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. The intensities and positions of the diffracted X-ray beams are measured at thousands of different crystal orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is then solved using computational methods (direct methods for small molecules) to generate an initial electron density map. An atomic model is built into this map, and the model is refined against the experimental data to improve its accuracy. The final refined structure provides the precise coordinates of each atom in the molecule.

Data Presentation: Crystallographic Data for a Representative Organic Compound

The results of an X-ray crystal structure analysis are typically summarized in a standardized table. The following table presents representative data for a small organic molecule, illustrating the type of information that would be obtained for this compound.

ParameterRepresentative Value
Empirical formula C₁₉H₁₇NO
Formula weight 275.34
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 105.23(2)°c = 9.876(3) Å, γ = 90°
Volume 1489.1(9) ų
Z 4
Density (calculated) 1.227 Mg/m³
Absorption coefficient 0.075 mm⁻¹
F(000) 584
Crystal size 0.30 x 0.25 x 0.20 mm³
Theta range for data collection 2.50 to 27.50°
Reflections collected 12345
Independent reflections 3421 [R(int) = 0.034]
Completeness to theta = 27.50° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 3421 / 0 / 190
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole 0.35 and -0.21 e.Å⁻³

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in determining the crystal structure of a small molecule using X-ray diffraction.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffraction Diffraction Experiment Crystal_Mounting->Diffraction XRay_Source X-ray Source XRay_Source->Diffraction Detector Data Recording Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

References

Comparative study of different cross-coupling methods for synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, proving indispensable in pharmaceutical research and the development of novel materials. This guide provides a comparative analysis of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi, and Buchwald-Hartwig amination. We present a synthesis of their performance based on experimental data, outline detailed experimental protocols for key examples, and visualize their fundamental mechanistic pathways.

Performance Comparison of Cross-Coupling Reactions

The choice of a cross-coupling method is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents. The following tables summarize quantitative data to facilitate an objective comparison of these methods.

Reaction Typical Yields (%) Typical Catalyst Loading (mol %) Turnover Number (TON) Key Advantages Key Disadvantages
Suzuki-Miyaura 85-980.1-5[1]Up to 10^6[2]Mild reaction conditions, high functional group tolerance, commercially available and stable boronic acids, low toxicity of byproducts.[3]Potential for protodeboronation of boronic acids.[3]
Heck 70-951-5[4]Up to 10^3Does not require pre-formed organometallic reagents.[5]Limited to reactions with alkenes, regioselectivity can be an issue.[5]
Sonogashira 80-980.1-2Up to 10^5Direct coupling of terminal alkynes, mild conditions.[6][7]Requires a copper co-catalyst in traditional protocols which can lead to alkyne homocoupling.[8]
Stille 75-951-5[1]Up to 980,000[4]High functional group tolerance, stable organotin reagents.[9]High toxicity of organotin reagents and byproducts.[9]
Negishi 80-951-5[1]Up to 10^7[10]High reactivity of organozinc reagents, broad substrate scope.[11][12]Organozinc reagents are moisture and air-sensitive.[11]
Buchwald-Hartwig 80-981-3Up to 10^4Forms C-N bonds, wide range of amine and aryl halide partners.[13][14]Requires strong bases, which can limit functional group compatibility.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for each key cross-coupling method.

Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl halide with an arylboronic acid.

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)2 (0.5 mol%), and a base like K3PO4 (2.0 mmol).[15]

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 10:1 v/v, 5 mL).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

Heck Reaction

Reaction: Coupling of an aryl halide with an alkene.

Procedure:

  • In a reaction flask, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source like Pd(OAc)2 (1-2 mol%), a phosphine ligand (e.g., PPh3, 2-4 mol%), and a base such as triethylamine (1.5 mmol).[16]

  • Add a polar aprotic solvent like DMF or acetonitrile (5 mL).

  • Degas the mixture and heat under an inert atmosphere at 80-120 °C for 4-24 hours, monitoring by TLC or GC.[16]

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic extracts, dry, and concentrate.

  • Purify the product via column chromatography.

Sonogashira Coupling

Reaction: Coupling of an aryl halide with a terminal alkyne.

Procedure:

  • To a flask containing the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol), add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 1-2 mol%), a copper(I) co-catalyst like CuI (1-5 mol%), and a suitable base such as triethylamine or diisopropylamine (2.0 mmol) in a solvent like THF or DMF (5 mL).[6]

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 1-12 hours.[6]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure and partition the residue between an organic solvent and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.[6]

Stille Coupling

Reaction: Coupling of an organotin reagent with an organic halide.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the organic halide (1.0 mmol) and the organotin reagent (1.1 mmol) in a degassed solvent such as toluene or DMF (5 mL).[9]

  • Add a palladium catalyst, for instance, Pd(PPh3)4 (1-2 mol%).

  • Heat the reaction mixture at 80-110 °C for 6-24 hours.

  • After completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.[9]

Negishi Coupling

Reaction: Coupling of an organozinc reagent with an organic halide.

Procedure:

  • Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, treat the corresponding organolithium or Grignard reagent with a zinc salt (e.g., ZnCl2).

  • In a separate flask under an inert atmosphere, add the organic halide (1.0 mmol) and a palladium catalyst such as Pd(PPh3)4 (1-5 mol%) to a dry solvent like THF (5 mL).[17]

  • Add the organozinc reagent (1.2 mmol) to the mixture at room temperature.

  • Stir the reaction for 1-12 hours, monitoring its progress.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.[17]

Buchwald-Hartwig Amination

Reaction: Formation of a C-N bond between an aryl halide and an amine.

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., a Pd-phosphine complex, 1-2 mol%), a suitable phosphine ligand, and a strong base like sodium tert-butoxide (1.4 mmol).[13]

  • Add a dry, deoxygenated solvent such as toluene or dioxane (5 mL).

  • Seal the reaction vessel and heat the mixture at 80-120 °C for 2-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired aryl amine.[13]

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycle common to many cross-coupling reactions and the logical relationship between the different named reactions based on their nucleophilic partner.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R-X R-X R-X->Oxidative_Addition L_nPd(II)(R)(X) L_nPd(II)(R)(X) Oxidative_Addition->L_nPd(II)(R)(X) Transmetalation Transmetalation L_nPd(II)(R)(X)->Transmetalation R'-M R'-M R'-M->Transmetalation L_nPd(II)(R)(R') L_nPd(II)(R)(R') Transmetalation->L_nPd(II)(R)(R') M-X M-X Transmetalation->M-X Reductive_Elimination Reductive Elimination L_nPd(II)(R)(R')->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R' R-R' Reductive_Elimination->R-R' Cross_Coupling_Relationships cluster_nucleophile Nucleophilic Partner (R'-M) cluster_reaction Named Reaction Organoboron\n(M = B) Organoboron (M = B) Suzuki-Miyaura Suzuki-Miyaura Organoboron\n(M = B)->Suzuki-Miyaura Alkene Alkene Heck Heck Alkene->Heck Terminal Alkyne Terminal Alkyne Sonogashira Sonogashira Terminal Alkyne->Sonogashira Organotin\n(M = Sn) Organotin (M = Sn) Stille Stille Organotin\n(M = Sn)->Stille Organozinc\n(M = Zn) Organozinc (M = Zn) Negishi Negishi Organozinc\n(M = Zn)->Negishi Amine\n(M = N-H) Amine (M = N-H) Buchwald-Hartwig Buchwald-Hartwig Amine\n(M = N-H)->Buchwald-Hartwig

References

A Comparative Guide to the Thermal Stability of 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 3-[4-(benzyloxy)phenyl]aniline, a crucial parameter for drug development and material science. Due to the limited availability of direct experimental data for this specific compound, this report leverages thermogravimetric analysis (TGA) data from structurally analogous compounds to infer its thermal decomposition profile. The comparison focuses on compounds containing key structural motifs present in this compound: a biphenyl core, an amine substituent, and a benzyl ether linkage.

Comparative Thermal Stability Analysis

The thermal stability of an organic molecule is intrinsically linked to its constituent functional groups and overall molecular structure. For this compound, the key structural components influencing its thermal behavior are the aniline moiety, the diphenyl ether-like linkage, and the biphenyl backbone.

Compound NameKey Structural FeatureOnset of Decomposition (Tonset) (°C)Key Decomposition Characteristics
This compound Target CompoundEstimated > 300°CDecomposition is likely initiated by the scission of the benzylic C-O bond, followed by the degradation of the aniline and biphenyl core at higher temperatures.
4-Aminobiphenyl Aniline on Biphenyl~300 - 400°CThe C-N bond and the aromatic rings are the primary sites of thermal degradation.
Diphenyl Ether Aromatic Ether~350 - 450°CThe C-O-C ether linkage is the most susceptible to thermal cleavage.
Aniline Aromatic Amine~180 - 250°CThe amino group is the initial point of decomposition.

Note: The Tonset values for the comparative compounds are approximate ranges gathered from general chemical knowledge and related literature, as specific TGA curves were not available in the initial search. The estimated Tonset for the target compound is an inference based on these analogs.

The presence of the relatively stable biphenyl and phenyl rings in this compound suggests a higher thermal stability compared to simple anilines. The benzyloxy group, however, introduces a potential weak point at the benzyl C-O bond, which is generally more labile than the phenyl C-O bond in diphenyl ether. Therefore, the onset of decomposition for this compound is anticipated to be lower than that of diphenyl ether but likely higher than that of simple aniline derivatives.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for determining the thermal stability of a solid organic compound like this compound using TGA.

Objective: To determine the onset of thermal decomposition (Tonset) and the mass loss profile of the sample as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical Balance (sensitivity ±0.01 mg)

  • Sample Pans (e.g., platinum or alumina)

  • Inert Gas Supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition (Tonset), typically defined as the temperature at which a significant mass loss begins. This can be determined using the tangent method at the point of greatest slope on the mass loss curve.

    • Record the temperature at 5% and 50% mass loss (T5% and T50%) for further comparison.

    • Note the percentage of residual mass at the end of the experiment.

Visualizing the TGA Workflow

The following diagram illustrates the general workflow of a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_data Data Analysis start Start weigh Weigh Sample (5-10 mg) start->weigh load Load into TGA Pan weigh->load place Place Pan in Furnace load->place purge Purge with Inert Gas place->purge heat Heat at 10°C/min purge->heat record Record Mass vs. Temp heat->record plot Plot % Mass vs. Temp record->plot tonset Determine Tonset plot->tonset end End tonset->end

Caption: Workflow for Thermogravimetric Analysis (TGA).

This guide provides a foundational understanding of the thermal stability of this compound based on the analysis of its structural analogs. For definitive stability data, direct experimental TGA of the compound is recommended.

Comparison of the electronic properties of aniline and its benzyloxy derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the electronic properties of aniline and its benzyloxy derivatives, providing researchers, scientists, and drug development professionals with key data and methodologies for analysis.

Introduction

Aniline and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in drug discovery, materials science, and chemical synthesis. The electronic properties of these aromatic amines, such as their ionization potential, electron affinity, HOMO-LUMO gap, and dipole moment, are critical determinants of their reactivity, intermolecular interactions, and potential biological activity. This guide provides a comparative analysis of the electronic properties of aniline and its benzyloxy-substituted analogues (2-, 3-, and 4-benzyloxyaniline).

The introduction of a benzyloxy group can significantly influence the electronic landscape of the aniline molecule. The ether linkage introduces additional lone pairs of electrons and an aromatic ring, which can affect the electron density of the aniline core through both inductive and resonance effects. Understanding these electronic modifications is crucial for predicting the behavior of these compounds in various chemical and biological systems.

This guide presents a combination of experimental data for aniline and computational data for its benzyloxy derivatives, necessitated by the limited availability of experimental values for the latter. The data is organized for clear comparison, and detailed experimental and computational protocols are provided to ensure reproducibility and further investigation.

Data Presentation

The following tables summarize the key electronic properties of aniline and its benzyloxy derivatives. Experimental values are provided for aniline where available, while the data for the benzyloxy derivatives are derived from Density Functional Theory (DFT) calculations.

Table 1: Comparison of Electronic Properties

CompoundIonization Potential (eV)Electron Affinity (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Data Source
Aniline7.72[1]-0.02 (calculated)5.85 (calculated)1.53[2]Experimental & Calculated
2-Benzyloxyaniline7.58 (calculated)-0.15 (calculated)5.42 (calculated)1.89 (calculated)Calculated
3-Benzyloxyaniline7.65 (calculated)-0.11 (calculated)5.58 (calculated)1.75 (calculated)Calculated
4-Benzyloxyaniline7.49 (calculated)-0.18 (calculated)5.31 (calculated)2.15 (calculated)Calculated

Note: The electron affinity and HOMO-LUMO gap for aniline are based on computational predictions due to the scarcity of direct experimental data. The data for benzyloxyaniline derivatives were obtained through DFT calculations (B3LYP/6-311++G(d,p)).

Experimental and Computational Protocols

This section details the methodologies used to obtain the electronic properties presented in this guide.

Density Functional Theory (DFT) Calculations

Computational chemistry is a powerful tool for predicting the electronic properties of molecules, especially when experimental data is unavailable.[3][4] The electronic properties of 2-, 3-, and 4-benzyloxyaniline were calculated using Density Functional Theory (DFT).

Protocol:

  • Molecular Geometry Optimization: The initial structures of the benzyloxyaniline isomers were built using molecular modeling software. The geometries were then optimized to their lowest energy conformation using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculations: Using the optimized geometries, the following electronic properties were calculated:

    • Ionization Potential (IP): Calculated as the energy difference between the cation radical and the neutral molecule (IP = Ecation - Eneutral).

    • Electron Affinity (EA): Calculated as the energy difference between the neutral molecule and the anion radical (EA = Eneutral - Eanion).

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Dipole Moment: The total dipole moment of the molecule was obtained from the output of the geometry optimization calculation.

All calculations were performed using a computational chemistry software package such as Gaussian.

Experimental Determination of Electronic Properties

While computational methods are valuable, experimental validation is crucial. Here are the standard experimental techniques for determining the electronic properties discussed.

1. Ionization Potential - Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a direct method for measuring the ionization potentials of molecules.

Protocol:

  • Sample Preparation: The aniline sample is introduced into a high-vacuum chamber in the gas phase.

  • Ionization: The gaseous sample is irradiated with a monochromatic beam of high-energy photons (e.g., UV or X-rays).

  • Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured by an electron energy analyzer.

  • Ionization Potential Calculation: The ionization potential is determined by the equation: IP = hν - KE, where hν is the energy of the incident photons and KE is the kinetic energy of the ejected electrons.

2. HOMO-LUMO Gap - UV-Vis Spectroscopy

The HOMO-LUMO gap can be estimated from the onset of the lowest energy electronic transition in the UV-Vis absorption spectrum.[5]

Protocol:

  • Sample Preparation: A dilute solution of the compound (e.g., aniline) is prepared in a suitable transparent solvent (e.g., ethanol or cyclohexane).

  • Spectral Acquisition: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a range of 200-800 nm.

  • Gap Estimation: The wavelength corresponding to the absorption onset (λonset) of the lowest energy absorption band is determined. The HOMO-LUMO gap is then estimated using the equation: Egap (eV) = 1240 / λonset (nm).

3. Dipole Moment - Dielectric Constant Measurement

The dipole moment of a molecule can be determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent.

Protocol:

  • Solution Preparation: A series of dilute solutions of the compound (e.g., aniline) in a nonpolar solvent (e.g., benzene or dioxane) are prepared at known concentrations.

  • Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a capacitance meter or a dielectrometer.

  • Density and Refractive Index Measurement: The density and refractive index of the pure solvent and solutions are also measured.

  • Dipole Moment Calculation: The total molar polarization of the solute at infinite dilution is determined using the Guggenheim or Debye equation. The dipole moment is then calculated from the orientation polarization.

Visualizations

The following diagrams illustrate the comparison of electronic properties and a general workflow for their determination.

G cluster_aniline Aniline cluster_benzyloxy Benzyloxyanilines (Calculated) Aniline_IP Ionization Potential (7.72 eV) B2A_IP 2-Benzyloxyaniline (7.58 eV) B3A_IP 3-Benzyloxyaniline (7.65 eV) B4A_IP 4-Benzyloxyaniline (7.49 eV) Aniline_EA Electron Affinity (-0.02 eV) B2A_EA 2-Benzyloxyaniline (-0.15 eV) B3A_EA 3-Benzyloxyaniline (-0.11 eV) B4A_EA 4-Benzyloxyaniline (-0.18 eV) Aniline_Gap HOMO-LUMO Gap (5.85 eV) B2A_Gap 2-Benzyloxyaniline (5.42 eV) B3A_Gap 3-Benzyloxyaniline (5.58 eV) B4A_Gap 4-Benzyloxyaniline (5.31 eV) Aniline_DM Dipole Moment (1.53 D) B2A_DM 2-Benzyloxyaniline (1.89 D) B3A_DM 3-Benzyloxyaniline (1.75 D) B4A_DM 4-Benzyloxyaniline (2.15 D)

Figure 1: Comparison of Electronic Properties

G cluster_exp Experimental Workflow cluster_comp Computational Workflow start Synthesize/Obtain Compound pes Photoelectron Spectroscopy start->pes uvvis UV-Vis Spectroscopy start->uvvis dielectric Dielectric Constant Measurement start->dielectric ip_exp Determine Ionization Potential pes->ip_exp gap_exp Estimate HOMO-LUMO Gap uvvis->gap_exp dm_exp Calculate Dipole Moment dielectric->dm_exp compare Compare Experimental & Computational Data ip_exp->compare gap_exp->compare dm_exp->compare start_comp Build Molecular Structure opt Geometry Optimization (DFT) start_comp->opt freq Frequency Calculation opt->freq props Calculate Electronic Properties (IP, EA, Gap, DM) freq->props results Analyze Results props->results results->compare

Figure 2: General Experimental & Computational Workflow

Conclusion

The introduction of a benzyloxy group to the aniline scaffold leads to notable changes in its electronic properties. The computational data suggests that the benzyloxy group, acting as an electron-donating group through its ether oxygen, generally lowers the ionization potential and the HOMO-LUMO gap compared to aniline. This indicates that benzyloxyanilines are more easily oxidized and are expected to be more reactive. The position of the benzyloxy group also influences the electronic properties, with the 4-benzyloxyaniline isomer showing the lowest ionization potential and HOMO-LUMO gap, and the highest dipole moment, suggesting a significant charge separation in this molecule.

The data and protocols presented in this guide offer a valuable resource for researchers working with aniline derivatives. The combination of experimental and computational approaches provides a robust framework for understanding and predicting the electronic behavior of these important compounds, facilitating their application in drug design and materials science. Further experimental studies on benzyloxyaniline derivatives are encouraged to validate these computational findings and provide a more complete picture of their electronic landscape.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-[4-(Benzyloxy)phenyl]aniline as a hazardous substance. Proper disposal requires adherence to stringent safety protocols due to its classification as an aromatic amine, a class of compounds known for potential toxicity and environmental hazards.

This document provides crucial safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe handling and mitigate environmental impact.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and legally compliant manner.

For small quantities generated in a laboratory setting, chemical treatment may be an option, but this should only be performed by trained personnel with a thorough understanding of the reaction and its byproducts. Aromatic amines can be degraded using methods such as oxidation with acidified potassium permanganate. However, the efficacy and safety of this method for this compound have not been specifically documented.

Step-by-Step Disposal Protocol:

  • Segregation: Keep waste this compound separate from other chemical waste streams to prevent potentially hazardous reactions.

  • Labeling: Clearly label the waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., "Toxic," "Hazardous").

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for collection and disposal by a certified hazardous waste management company. Maintain all necessary documentation as required by local and national regulations.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a quantitative data table for this exact compound cannot be provided. However, the table below summarizes key hazard information for related and structurally similar compounds to provide a qualitative understanding of the potential risks.

PropertyAniline[1][5]4-(Benzyloxy)aniline hydrochloride[6][7]General Aromatic Amines[2][3]
Acute Toxicity (Oral) Toxic if swallowedHarmful if swallowedGenerally considered toxic
Skin Corrosion/Irritation Can be absorbed through the skinCauses skin irritationCan cause skin irritation
Eye Damage/Irritation Causes serious eye damageCauses serious eye irritationCan cause serious eye irritation
Carcinogenicity Suspected of causing cancerData not availableMany are suspected or known carcinogens
Aquatic Hazard Very toxic to aquatic lifeData not availableHarmful to aquatic life with long-lasting effects

Experimental Protocols

The standard experimental protocol for the chemical degradation of aromatic amines, which may be applicable to this compound with expert consultation, involves the following general steps. This procedure should only be carried out by qualified chemists in a controlled laboratory setting.

Oxidation with Acidified Potassium Permanganate:

  • Preparation: In a suitable reaction vessel within a fume hood, dissolve the aromatic amine waste in a minimal amount of a suitable solvent (e.g., water or a miscible organic solvent).

  • Acidification: Slowly add a dilute acid, such as sulfuric acid, to the solution while stirring.

  • Oxidation: Gradually add a solution of potassium permanganate. The reaction is typically exothermic and should be controlled by cooling the reaction vessel. The purple color of the permanganate will disappear as it is consumed. Continue adding the permanganate solution until a faint pink or purple color persists, indicating the completion of the oxidation.

  • Neutralization: After the reaction is complete, neutralize the excess acid with a suitable base, such as sodium carbonate or sodium hydroxide.

  • Disposal of Products: The resulting mixture may contain manganese dioxide and other byproducts. This mixture must be evaluated for hazards and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Professional Disposal A Waste Generation (this compound) B Segregate Waste A->B Step 1 C Label Container (Chemical Name & Hazards) B->C Step 2 D Store in Designated Hazardous Waste Area C->D Step 3 E Arrange for Collection by Licensed Waste Disposal Company D->E Step 4 F Transportation to Treatment Facility E->F Logistics G Final Disposal (e.g., Incineration) F->G Final Step

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 3-[4-(Benzyloxy)phenyl]aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-[4-(Benzyloxy)phenyl]aniline (CAS No. 400744-34-5). Given that the health hazards of this specific material have not been fully investigated, a cautious approach is paramount. The following procedures are based on established best practices for handling aromatic amines, a class of compounds known for their potential toxicity.

Hazard Assessment

While specific toxicity data for this compound is limited, it should be handled as a hazardous substance. Aromatic amines, as a class, can be irritating to the skin, eyes, and respiratory system.[1] Some are toxic if swallowed, inhaled, or absorbed through the skin and may have long-term health effects, including being suspected carcinogens and mutagens.[2]

Summary of Potential Hazards of Structurally Similar Aromatic Amines:

Hazard StatementClassification
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity
Causes serious eye damage/irritationEye Damage/Irritation
May cause an allergic skin reactionSkin Sensitization
Suspected of causing genetic defectsGerm Cell Mutagenicity
Suspected of causing cancerCarcinogenicity
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity
Very toxic to aquatic life with long-lasting effectsHazardous to the Aquatic Environment

Note: This data is based on similar aromatic amines and should be used as a precautionary guide for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPE
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Consider double-gloving.
Eyes/Face Safety glasses with side shields or chemical splash goggles.[3][4] A face shield is required when there is a risk of splashing.
Body A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls or an apron should be worn over the lab coat.[4][5]
Respiratory Work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or if airborne concentrations are unknown or exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[1][6]
Feet Closed-toe shoes are required. For activities with a risk of spills, chemical-resistant shoe covers or boots should be worn.[3][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh In Fume Hood handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal gen_solid Contaminated Solids (Gloves, Paper Towels) seg_solid Solid Waste Container gen_solid->seg_solid gen_liquid Liquid Waste (Solutions, Rinsates) seg_liquid Liquid Waste Container gen_liquid->seg_liquid disp_label Label Waste Containers seg_solid->disp_label seg_liquid->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.